Degarelix-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C82H103ClN18O16 |
|---|---|
Molecular Weight |
1639.3 g/mol |
IUPAC Name |
(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4,5,5,5-tetradeuterio-1-oxo-4-(trideuteriomethyl)pentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1/i1D3,2D3,45D |
InChI Key |
MEUCPCLKGZSHTA-RBUNNTHDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)N[C@@H](CCCCNC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Degarelix-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Degarelix-d7, a deuterated analog of the gonadotropin-releasing hormone (GnRH) antagonist, Degarelix. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, structure, and applications in analytical and pharmacokinetic studies.
Introduction to Degarelix and this compound
Degarelix is a synthetic decapeptide antagonist of GnRH used in the treatment of advanced prostate cancer.[1][2][3] By reversibly binding to GnRH receptors in the pituitary gland, it rapidly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing testosterone levels.[1][2][4][5][6]
This compound is a stable, deuterium-labeled version of Degarelix.[7] It serves as an invaluable internal standard for the quantitative analysis of Degarelix in biological matrices.[8] The incorporation of seven deuterium atoms results in a distinct mass shift, enabling precise differentiation and quantification in mass spectrometry-based assays, without altering the molecule's chemical behavior.[7][8]
Chemical Structure and Properties
The key structural difference between Degarelix and this compound lies in the isotopic labeling of the L-leucyl residue.
Chemical Structure of this compound
The seven deuterium atoms in this compound are located on the L-leucine amino acid residue.
Caption: Simplified representation of the this compound peptide sequence highlighting the deuterated Leucine (d7) residue.
Quantitative Data
The table below summarizes the key quantitative data for Degarelix and its deuterated analog.
| Property | Degarelix | This compound |
| Molecular Formula | C₈₂H₁₀₃ClN₁₈O₁₆[9][10] | C₈₂H₉₆D₇ClN₁₈O₁₆[11][12] |
| Molecular Weight | 1632.26 g/mol [9] | 1639.33 g/mol [11][12] |
| Synonyms | FE 200486[13] | FE 200486-d7[7] |
| Formulations | Acetate salt[13], for injection[14] | Ditrifluoroacetate salt[11], TFA salt[8] |
Mechanism of Action of Degarelix
The therapeutic effect of Degarelix, and by extension the analytical utility of this compound, is rooted in its mechanism as a GnRH receptor antagonist. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of Degarelix as a GnRH receptor antagonist.
Experimental Protocols and Applications
This compound is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify Degarelix concentrations in plasma or other biological samples.
General Experimental Workflow for Quantification of Degarelix
The following diagram outlines a typical workflow for a pharmacokinetic study of Degarelix using this compound.
Caption: A typical experimental workflow for the quantification of Degarelix using this compound as an internal standard.
Detailed Methodological Considerations
-
Sample Preparation: A known concentration of this compound is spiked into the biological samples (plasma, serum, etc.) and calibration standards. This is followed by a sample clean-up procedure, such as protein precipitation with acetonitrile or solid-phase extraction (SPE), to remove interfering substances.
-
Chromatographic Separation: The extracted samples are then subjected to high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate Degarelix and this compound from other components. A C18 reversed-phase column is typically used with a gradient elution of mobile phases like water and acetonitrile containing a small percentage of formic acid.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions are monitored for both Degarelix and this compound.
-
Quantification: The concentration of Degarelix in the unknown samples is determined by calculating the peak area ratio of the analyte (Degarelix) to the internal standard (this compound) and comparing it to a calibration curve constructed from standards with known concentrations of Degarelix and a fixed concentration of this compound.
Logical Relationship
The relationship between Degarelix and this compound is straightforward and is depicted in the diagram below.
Caption: The logical progression from the parent drug to its deuterated analog and its primary application.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Degarelix in preclinical and clinical research. Its use as an internal standard in modern bioanalytical techniques like LC-MS/MS is critical for robust pharmacokinetic and metabolic studies, ultimately supporting the safe and effective use of Degarelix in the treatment of prostate cancer. This guide provides a foundational understanding for researchers and professionals working with this important analytical standard.
References
- 1. Degarelix - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Degarelix Injection: MedlinePlus Drug Information [medlineplus.gov]
- 4. What is the mechanism of Degarelix Acetate? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. veeprho.com [veeprho.com]
- 9. Degarelix | 214766-78-6 [chemicalbook.com]
- 10. drugs.com [drugs.com]
- 11. This compound Ditrifluoroacetate | Axios Research [axios-research.com]
- 12. theclinivex.com [theclinivex.com]
- 13. Degarelix Acetate | C84H107ClN18O18 | CID 16186010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
In-Depth Technical Guide: Synthesis and Purification of Degarelix-d7 for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Degarelix-d7, a deuterated analog of the gonadotropin-releasing hormone (GnRH) antagonist, Degarelix. Stable isotope-labeled compounds like this compound are crucial as internal standards in pharmacokinetic and metabolic studies. This document details the synthetic route, purification protocols, and analytical characterization, presenting quantitative data in a clear, tabular format. Furthermore, it includes essential diagrams to illustrate the experimental workflow and the underlying signaling pathway of Degarelix.
Introduction to Degarelix and its Deuterated Analog
Degarelix is a synthetic decapeptide that acts as a potent antagonist to the GnRH receptor.[1][2] By competitively blocking this receptor in the pituitary gland, Degarelix rapidly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] This, in turn, leads to a swift reduction in testosterone levels, making it an effective therapy for advanced prostate cancer.[1][4] this compound is a deuterated version of Degarelix, designed for use as an internal standard in mass spectrometry-based bioanalytical assays. The inclusion of deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from the non-labeled drug while maintaining nearly identical chemical and physical properties.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a deuterated amino acid precursor followed by solid-phase peptide synthesis (SPPS). A known efficient method for the synthesis of deuterated Degarelix acetate utilizes D₂O/D₃PO₄ as the deuterium source and is completed in 13 steps with an overall yield of approximately 14%.
Experimental Protocol: Synthesis of Deuterated Precursor
A key step in the synthesis of this compound is the preparation of the deuterated amino acid. While the specific deuterated amino acid can vary, a common strategy involves the deuteration of 2-amino-3-(naphthalen-2-yl)propanoic acid.
Protocol: Deuteration of 2-amino-3-(naphthalen-2-yl)propanoic acid
-
Reagents: 2-amino-3-(naphthalen-2-yl)propanoic acid, Deuterium oxide (D₂O), Deuterophosphoric acid (D₃PO₄).
-
Procedure:
-
Dissolve 2-amino-3-(naphthalen-2-yl)propanoic acid in a mixture of D₂O and D₃PO₄.
-
Heat the reaction mixture under reflux for a specified period to facilitate H-D exchange.
-
Monitor the reaction progress using ¹H NMR to determine the extent of deuteration.
-
Upon completion, neutralize the reaction mixture and isolate the deuterated amino acid product.
-
Purify the product using recrystallization or column chromatography.
-
Confirm the identity and isotopic enrichment of the deuterated amino acid using mass spectrometry and NMR.
-
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis of the full this compound peptide is typically carried out using an automated peptide synthesizer employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support, such as a Rink amide resin.[5]
Protocol: Fmoc-SPPS of this compound
-
Resin Preparation: Swell the Rink amide resin in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-D-Ala-OH) to the resin using a coupling agent such as HBTU/HOBt and a base like DIPEA.
-
Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the Degarelix sequence (including the deuterated precursor at the appropriate position) using coupling agents.
-
Washing: Wash the resin with DMF and other solvents.
-
-
Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus of the peptide.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[5]
-
Precipitation and Isolation: Precipitate the crude this compound peptide in cold diethyl ether, followed by centrifugation and washing to obtain the crude product.
Purification of this compound
The crude this compound peptide requires purification to remove truncated sequences, deletion sequences, and other impurities generated during synthesis. The primary method for purification is reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC Purification
Protocol: Preparative RP-HPLC of this compound
-
Column: A preparative C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 20-50% B over 60 minutes).
-
Detection: UV detection at 220 nm and 280 nm.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile).
-
Inject the solution onto the equilibrated preparative RP-HPLC column.
-
Elute the peptide using the specified gradient.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>99%).
-
-
Salt Exchange and Lyophilization:
-
Perform a salt exchange to replace the trifluoroacetate counter-ion with acetate if required.
-
Lyophilize the pooled, pure fractions to obtain the final this compound product as a white, fluffy powder.
-
Data Presentation
Table 1: Summary of Synthesis and Purification of this compound
| Parameter | Value/Method | Reference |
| Synthesis Method | Solid-Phase Peptide Synthesis (Fmoc Chemistry) | [5] |
| Deuterium Source | D₂O/D₃PO₄ | |
| Number of Synthetic Steps | 13 | |
| Overall Yield | ~14% | |
| Purification Method | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | [5] |
| Final Product Purity | >99% (as determined by analytical RP-HPLC) | [5] |
Table 2: Analytical Characterization of this compound
| Analytical Technique | Purpose | Expected Result |
| Analytical RP-HPLC | Purity assessment and quantification | A single major peak with a retention time similar to non-labeled Degarelix, indicating >99% purity. |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation and deuterium incorporation | A molecular ion peak corresponding to the calculated mass of this compound, confirming the presence of 7 deuterium atoms. |
| ¹H NMR Spectroscopy | Structural confirmation and determination of deuteration site | Absence or significant reduction of proton signals at the specific site(s) of deuteration. |
| Amino Acid Analysis | Confirmation of amino acid composition | The expected stoichiometric ratio of the constituent amino acids. |
Mandatory Visualizations
Experimental Workflow for this compound Synthesis and Purification
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Degarelix for treating advanced hormone‐sensitive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011066386A1 - Process for production of degarelix - Google Patents [patents.google.com]
Physicochemical Properties of Degarelix-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degarelix-d7 is the deuterated analog of Degarelix, a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] Utilized primarily as an internal standard in pharmacokinetic and bioanalytical studies, the incorporation of deuterium aids in the accurate quantification of Degarelix in biological matrices.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Understanding these properties is critical for the formulation development, stability assessment, and analytical method development of this important research compound.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound and its parent compound, Degarelix, are summarized below. It is important to note that while specific experimental data for some properties of this compound are not publicly available, the properties of Degarelix serve as a close proxy due to the subtle nature of deuterium substitution.
Table 1: General Physicochemical Properties of this compound and Degarelix
| Property | This compound | Degarelix |
| Chemical Formula | C₈₂H₉₆D₇ClN₁₈O₁₆ | C₈₂H₁₀₃ClN₁₈O₁₆ |
| Molecular Weight | 1639.30 g/mol [1] | 1632.29 g/mol |
| Appearance | White to off-white amorphous powder (lyophilized)[2] | White to off-white amorphous powder (lyophilized)[2] |
| Form | Typically supplied as a free base or trifluoroacetate salt. | Commonly available as the acetate salt.[3] |
Table 2: Solubility Data for Degarelix (Acetate)
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [4][5] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [4][5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | [4][5] |
| Water | 5 mg/mL (requires sonication, warming, and heating to 60°C) | [6] |
| Ethanol | 0.25 mg/mL | [4][5] |
Table 3: Stability Profile of Degarelix
| Condition | Stability | Reference |
| Solid State (Lyophilized Powder) | Stable for at least 24 months at 25°C/60% RH. Recommended storage at -20°C for long-term stability (≥4 years). | [4][7] |
| Reconstituted Aqueous Solution | Should be used within one hour of reconstitution at ambient temperature. Prone to forming a non-resuspendable turbid solution and eventually a viscous gel upon standing. | [7] |
| Photostability | Photostable when subjected to ICH photostability studies. | [7] |
Note: Stability studies specific to this compound are not widely published. The stability profile of Degarelix is expected to be very similar.
Mechanism of Action: GnRH Receptor Antagonism
Degarelix functions as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR) located on the gonadotroph cells in the anterior pituitary gland.[2][8][9] By binding to these receptors, Degarelix blocks the action of endogenous GnRH.[9] This inhibition leads to a rapid and profound reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9] The subsequent decrease in LH levels results in a rapid and sustained suppression of testosterone production in males.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Degarelix Acetate | C84H107ClN18O18 | CID 16186010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Degarelix - Wikipedia [en.wikipedia.org]
Navigating the Stability and Storage of Degarelix-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide primarily focuses on the stability and storage of Degarelix. Specific stability data for its deuterated analogue, Degarelix-d7, is not extensively available in public literature. The information presented herein for Degarelix is intended to serve as a close scientific proxy for this compound, given the structural similarity. However, it is imperative for researchers to conduct specific stability studies for this compound to establish its unique stability profile.
Introduction
Degarelix is a potent and selective gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced prostate cancer. By blocking the GnRH receptor in the pituitary gland, Degarelix rapidly reduces the levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing testosterone production.[1][2] this compound, a deuterated variant of Degarelix, is often utilized as an internal standard in pharmacokinetic and metabolic studies due to its similar chemical properties and distinct mass. Understanding the stability and appropriate storage conditions of this compound is paramount for ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the known stability profile of Degarelix, its degradation pathways, recommended storage conditions, and the analytical methodologies employed for its stability assessment.
Physicochemical Properties and Stability Profile
The stability of peptide-based pharmaceuticals like Degarelix and its deuterated analogues is influenced by various environmental factors, including temperature, humidity, light, and pH. While specific quantitative stability data for this compound is limited, studies on Degarelix provide valuable insights into its stability characteristics.
Stability in Biological Matrices
Degarelix has been shown to undergo degradation in various biological environments. In human plasma and human serum albumin solutions, Degarelix can convert into a hydantoin isomer.[3] After 48 hours of incubation in human plasma at 37°C, up to 13% of a hydantoin isomer was formed, contributing to an overall degradation of 25-28% of the initial peptide amount.[3] However, no formation of the hydantoin isomer was observed when incubated in human plasma at 5°C.[3]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5][6][7] Such studies for a decapeptide analogue of Degarelix have been conducted under stress conditions including acid, base, oxidation, heat, and photolysis.[8]
The following table summarizes the stability of Degarelix in the presence of different bases in a DMF solution at room temperature for 24 hours.
| Base (10% in DMF) | Purity of Degarelix after 24h (%) |
| Piperidine | 98.5 |
| Tetramethylguanidine (TMG) | 99.1 |
| 1,2,2,6,6-pentamethylpiperidine (TBA) | 99.3 |
| N,N-diisopropylethylamine (DEAPA) | 99.5 |
Data adapted from a study on the stability of Degarelix towards hydantoin rearrangement in the presence of bases.[9]
Degradation Pathways
The primary degradation pathways for Degarelix involve peptide hydrolysis and isomerization. The main degradation products identified are truncated peptide fragments and a hydantoin isomer.[3][8] The formation of the hydantoin isomer, 5-Aph(Hyd)-degarelix, is a significant degradation pathway in biological matrices.[3]
Recommended Storage Conditions
Based on the information available for the pharmaceutical formulation of Degarelix (Firmagon®), the following storage conditions are recommended. Researchers handling this compound should consider these as a starting point, with the understanding that specific stability testing is crucial.
| Formulation | Storage Temperature | Additional Notes |
| Degarelix Powder for Injection | Store at 25°C (excursions permitted to 15-30°C) | Store in the original container until use. |
| Reconstituted Solution | Use immediately after reconstitution. | Chemical and physical in-use stability has been demonstrated for 2 hours at 25°C. |
It is crucial to refer to the manufacturer's certificate of analysis for specific storage recommendations for this compound.
Experimental Protocols
Stability-Indicating HPLC Method
A robust stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used.[8]
Analytical Method Example:
-
Instrument: Agilent 1260 or equivalent
-
Column: Phenomenex Gemini NX-C18, 150 x 4.6 mm, 3.0 µm
-
Column Temperature: 25°C
-
Mobile Phase: 10 mM NH4OAc (pH 9.5)/ACN 6:4 (Isocratic elution)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Run Time: 20 min
This is an example method and may require optimization for the specific analysis of this compound and its unique degradation products.[3]
Forced Degradation Study Protocol
The following is a general protocol for conducting forced degradation studies, which should be adapted for this compound. The goal is to achieve 5-20% degradation of the drug substance.[5][7]
-
Acid Hydrolysis: Treat this compound solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat this compound solution with 0.1 N NaOH at room temperature for 1 hour.
-
Oxidative Degradation: Treat this compound solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) and fluorescent light for a specified duration.
Samples from each stress condition should be analyzed by a validated stability-indicating HPLC method to identify and quantify any degradation products.
Visualizations
Degarelix Mechanism of Action: GnRH Receptor Antagonism
Degarelix acts as a competitive antagonist at the Gonadotropin-Releasing Hormone (GnRH) receptors in the anterior pituitary gland.[1][2][10][11] This direct blockade prevents the binding of endogenous GnRH, thereby inhibiting the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2][10] The subsequent reduction in LH levels leads to a rapid and sustained suppression of testosterone production in the testes.[10][11]
Caption: Degarelix blocks the GnRH receptor, inhibiting testosterone production.
GnRH Receptor Signaling Pathway
Upon binding of GnRH to its G-protein coupled receptor (GPCR), a signaling cascade is initiated, primarily through the Gαq/11 subunit.[12] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12] These events ultimately lead to the synthesis and release of LH and FSH.
Caption: Simplified GnRH receptor signaling cascade leading to hormone release.
Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of a compound like this compound involves subjecting the compound to various stress conditions and then analyzing the resulting samples using a stability-indicating analytical method.
Caption: General workflow for conducting forced degradation and stability studies.
Conclusion
The stability and proper storage of this compound are critical for its effective use in research and development. While specific data for the deuterated analogue is scarce, the extensive information available for Degarelix provides a robust framework for handling and stability assessment. Key considerations include protection from elevated temperatures and potential degradation in biological matrices. The implementation of rigorous stability-indicating analytical methods and comprehensive forced degradation studies are essential for ensuring the integrity of this compound and the validity of the data it generates. Further studies are warranted to delineate the specific stability profile of this compound under a comprehensive range of storage and stress conditions.
References
- 1. Degarelix for treating advanced hormone‐sensitive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Investigation of the GnRH antagonist degarelix isomerization in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. sgs.com [sgs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Degarelix Acetate? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Isotopic Labeling of Degarelix: A Technical Guide for Researchers
An In-depth Guide on the Synthesis, Analysis, and Significance of Isotopically Labeled Degarelix for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the isotopic labeling of Degarelix, a gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of advanced prostate cancer. This document details the significance of isotopic labeling, provides experimental protocols for the synthesis of labeled Degarelix, presents quantitative data in structured tables, and visualizes key pathways and workflows using diagrams.
Significance of Isotopic Labeling of Degarelix
Isotopic labeling is a critical technique in drug development and biomedical research that involves the replacement of one or more atoms of a molecule with their isotopes.[1] For a peptide therapeutic like Degarelix, this process offers several key advantages:
-
Internal Standards in Bioanalysis: Isotopically labeled Degarelix, particularly deuterated forms, serves as an ideal internal standard for quantitative bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS).[2][3] Since its physicochemical properties are nearly identical to the unlabeled drug, it co-elutes and experiences similar matrix effects, allowing for highly accurate quantification in complex biological matrices like plasma.
-
Pharmacokinetic and Metabolism Studies: Labeled Degarelix enables precise tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] By using mass spectrometry to differentiate between the labeled drug and its unlabeled counterparts or metabolites, researchers can gain a deeper understanding of its metabolic fate. Deuteration at sites of metabolism can slow down metabolic clearance, a phenomenon known as the kinetic isotope effect, potentially leading to an improved pharmacokinetic profile with a longer half-life.[4][6][7]
-
Mechanism of Action Studies: While not as common for antagonist drugs, isotopic labeling, particularly with NMR-active isotopes like ¹³C and ¹⁵N, can be used to study the drug-receptor interactions and conformational changes upon binding.
Degarelix Signaling Pathway
Degarelix functions as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR) in the pituitary gland. By blocking the binding of endogenous GnRH, Degarelix rapidly and directly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This reduction in gonadotropins leads to a profound decrease in testosterone production in the testes, which is the primary therapeutic goal in hormone-sensitive prostate cancer.[8][9][10]
The downstream signaling cascade initiated by GnRH binding to its G-protein coupled receptor (GPCR) primarily involves the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), which in turn activates the mitogen-activated protein kinase (MAPK) cascade. Degarelix blocks these downstream signaling events by preventing the initial binding of GnRH.
Experimental Protocols for Isotopic Labeling of Degarelix
The synthesis of isotopically labeled Degarelix can be achieved through various methods, primarily involving the incorporation of labeled amino acids during solid-phase peptide synthesis (SPPS) or through post-synthetic modification.
Synthesis of Deuterium-Labeled Degarelix
A reported method for the synthesis of deuterium-labeled Degarelix acetate involves a 13-step synthesis starting from a deuterated precursor.[2] The key step is the deuteration of 2-amino-3-(naphthalen-2-yl)propanoic acid using D₂O/D₃PO₄ as the deuterium source. This labeled amino acid is then incorporated into the full Degarelix peptide sequence using standard solid-phase peptide synthesis techniques. The overall yield reported for this multi-step synthesis is 14%.[2]
Note: The following is a representative protocol for the Fmoc-based solid-phase synthesis of a decapeptide like Degarelix, which would be adapted for the inclusion of a labeled amino acid.
Representative Protocol for ¹³C or ¹⁵N-Labeled Degarelix via Fmoc SPPS
This protocol outlines a general procedure for the manual solid-phase synthesis of a decapeptide like Degarelix, incorporating a ¹³C or ¹⁵N-labeled amino acid at a specific position.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including the desired ¹³C or ¹⁵N-labeled Fmoc-amino acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.
-
Add DIEA (8 equivalents) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the Degarelix sequence, using the desired ¹³C or ¹⁵N-labeled Fmoc-amino acid at the appropriate position.
-
N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride and DIEA in DMF and agitate for 30 minutes.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final labeled Degarelix as a white powder.
-
Data Presentation
Quantitative data is essential for understanding the properties and behavior of isotopically labeled Degarelix.
Pharmacokinetic Parameters of Unlabeled Degarelix
The following table summarizes the key pharmacokinetic parameters of unlabeled Degarelix administered subcutaneously to patients with prostate cancer.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~2 days | [11] |
| Terminal Half-Life (t½) | ~53 days | [12] |
| Apparent Volume of Distribution (Vd/F) | >1000 L | [11] |
| Clearance (CL/F) | ~9 L/hr | [12] |
| Protein Binding | ~90% | [12] |
Expected Impact of Deuteration on Degarelix Pharmacokinetics
The replacement of hydrogen with deuterium at a site of metabolic cleavage can lead to a slower rate of metabolism due to the kinetic isotope effect. This can potentially alter the pharmacokinetic profile of Degarelix.
| Parameter | Expected Change with Deuteration | Rationale |
| Metabolic Clearance | Decrease | The C-D bond is stronger than the C-H bond, leading to a slower rate of enzymatic cleavage.[4] |
| Half-Life (t½) | Increase | A decrease in metabolic clearance will result in a longer elimination half-life.[4] |
| Area Under the Curve (AUC) | Increase | Slower clearance leads to greater overall drug exposure.[6] |
| Maximum Concentration (Cmax) | May Increase or Remain Unchanged | This depends on the balance between absorption and the altered elimination rate. |
Mass Spectrometry Fragmentation of Unlabeled Degarelix
Understanding the fragmentation pattern of unlabeled Degarelix is crucial for the characterization of its isotopically labeled analogues. The product ion spectrum of Degarelix reveals characteristic b- and y-ions resulting from the cleavage of peptide bonds.[13]
| Ion Type | m/z | Corresponding Fragment |
| Immonium Ion | 121.1 | 3Pal |
| Immonium Ion | 154.1 | 4Cpa |
| Immonium Ion | 170.1 | Nal |
| y-ion series | Variable | C-terminal fragments |
| b-ion series | Variable | N-terminal fragments |
Note: A detailed list of all b and y ions is extensive and can be found in specialized mass spectrometry literature.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and isotopic incorporation of labeled Degarelix.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used for the purification and purity assessment of the synthesized peptide. A typical system would involve a C18 column with a gradient elution of water and acetonitrile containing an ion-pairing agent like TFA.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential to confirm the molecular weight of the labeled peptide and to determine the degree of isotopic incorporation. Tandem mass spectrometry (MS/MS) is used to confirm the peptide sequence and the specific location of the isotopic label by analyzing the fragmentation pattern.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the overall structure of the peptide. For ¹³C and ¹⁵N labeled peptides, ¹³C and ¹⁵N NMR, or more advanced 2D heteronuclear correlation experiments (like ¹H-¹⁵N HSQC), are used to confirm the position of the label and to study the structure and dynamics of the peptide.
Conclusion
The isotopic labeling of Degarelix provides a powerful tool for researchers and drug developers. Deuterated Degarelix is an invaluable internal standard for accurate bioanalysis, a critical component of clinical trials and pharmacokinetic studies. Furthermore, isotopic labeling with deuterium, ¹³C, or ¹⁵N can provide deeper insights into the metabolism, drug-receptor interactions, and overall disposition of this important therapeutic peptide. The synthetic and analytical methods outlined in this guide provide a framework for the preparation and characterization of isotopically labeled Degarelix, facilitating further research and development in the field of prostate cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. lifetein.com [lifetein.com]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the GnRH antagonist degarelix isomerization in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. The Utility of Hydrogen/Deuterium Exchange Mass Spectrometry in Biopharmaceutical Comparability Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Shift of Degarelix-d7 versus Degarelix
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass shift between Degarelix and its deuterated analog, Degarelix-d7. This information is critical for the development and validation of bioanalytical methods, particularly for pharmacokinetic and therapeutic drug monitoring studies where this compound is employed as an internal standard.
Introduction to Degarelix and its Deuterated Analog
Degarelix is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is utilized in the treatment of advanced, hormone-dependent prostate cancer by reversibly binding to GnRH receptors in the pituitary gland, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3][4] This action leads to a rapid reduction in testosterone levels without the initial surge associated with GnRH agonists.[4][5]
This compound is a stable isotope-labeled version of Degarelix, where seven hydrogen atoms have been replaced by deuterium.[2][6] This substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry.[6][7] Since it is chemically and structurally similar to Degarelix, it co-elutes during chromatography and exhibits similar ionization efficiency, but is distinguishable by its higher mass.[6]
Understanding the Mass Shift: A Quantitative Analysis
The mass shift between Degarelix and this compound is a direct result of the replacement of seven protons and seven neutrons (in the form of deuterium) for seven protons (in the form of hydrogen).
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Degarelix | C₈₂H₁₀₃ClN₁₈O₁₆ | 1632.3 | 1631.74 |
| This compound | C₈₂H₉₆D₇ClN₁₈O₁₆ | 1639.3 | 1638.78 |
| Mass Shift | ~7.0 | ~7.04 |
Data sourced from PubChem and commercial suppliers.[2][3][6][][9][10]
The nominal mass shift is 7 atomic mass units (amu). The precise mass shift, considering the exact masses of the isotopes, is approximately 7.04 amu. This difference is readily detectable by modern mass spectrometers.
Experimental Protocols for Mass Spectrometric Analysis
The quantification of Degarelix in biological matrices is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on common practices for peptide quantification.
3.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Spiking with Internal Standard: Add a known concentration of this compound solution to each plasma sample.
-
Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile.
-
Solid-Phase Extraction:
-
Condition an SPE plate (e.g., C8 or C18) with methanol followed by water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the plate with a low-organic solvent mixture (e.g., 10% acetonitrile in water) to remove interferences.
-
Elute Degarelix and this compound with a high-organic solvent mixture (e.g., acetonitrile with 0.1% formic acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
3.2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column, such as a C18, is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate Degarelix from other plasma components.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification.
-
MRM Transition for Degarelix: The precursor ion (m/z) is selected and fragmented to produce a specific product ion. A common precursor ion for Degarelix is [M+2H]²⁺ at m/z 816.4.[11]
-
MRM Transition for this compound: A similar transition is monitored for the deuterated internal standard, with the precursor ion shifted by approximately +3.5 m/z (for the doubly charged ion).
-
-
Data Analysis: The peak area ratio of Degarelix to this compound is used to construct a calibration curve and quantify the concentration of Degarelix in unknown samples.
-
Visualization of Experimental Workflow and Signaling Pathway
4.1. Experimental Workflow for Degarelix Quantification
Caption: Workflow for the quantification of Degarelix in plasma using LC-MS/MS.
4.2. Degarelix Signaling Pathway
Degarelix acts as a GnRH antagonist, blocking the signaling cascade that leads to testosterone production.
Caption: Mechanism of action of Degarelix as a GnRH antagonist.
Conclusion
The well-defined mass shift between Degarelix and this compound allows for the latter's effective use as an internal standard in sensitive and specific bioanalytical methods. Understanding the principles of this mass shift and the associated experimental protocols is fundamental for researchers and scientists in the field of drug development and analysis. The provided workflows and diagrams offer a clear visual representation of these complex processes.
References
- 1. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist Degarelix on Human Prostate Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. caymanchem.com [caymanchem.com]
- 9. Firmagon (Degarelix for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Redirecting [linkinghub.elsevier.com]
Commercially Available Sources and Technical Applications of Degarelix-d7: A Guide for Researchers
For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantification of analytes in complex biological matrices. This technical guide provides an in-depth overview of the commercially available sources of Degarelix-d7, a deuterated analog of the gonadotropin-releasing hormone (GnRH) antagonist Degarelix. Furthermore, it outlines a representative experimental protocol for its application in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the associated workflow.
Commercial Sources of this compound
This compound is available from several specialized chemical suppliers. While purity and isotopic enrichment are consistently high, available unit sizes and catalog numbers vary by vendor. The following table summarizes the offerings from prominent suppliers for easy comparison.
| Supplier | Product Name | Catalog Number | Molecular Formula | Available Unit Sizes | Purity | Isotopic Enrichment |
| Clinivex | This compound Trifluoroacetate | RCLSTLD188002 | C82H96D7ClN18O16 · C2HF3O2 | 10mg, 50mg, 100mg | >98% (Typical) | Not explicitly stated |
| MedchemExpress | This compound (FE 200486-d7 free base) | HY-16168AS | C82H96D7ClN18O16 | 1mg, 5mg, 10mg | 99.55% | Not explicitly stated |
| Simson Pharma Limited | This compound | D1310003 | C82H96D7ClN18O16 | Custom Synthesis | Certificate of Analysis provided | Not explicitly stated |
Note: Purity and isotopic enrichment are often lot-specific. It is recommended to consult the Certificate of Analysis (CoA) provided by the supplier for precise data.
Application of this compound as an Internal Standard in LC-MS/MS Bioanalysis
This compound is an ideal internal standard for the quantification of Degarelix in biological samples such as plasma. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and chromatographic behavior. The mass difference introduced by the seven deuterium atoms allows for distinct detection by the mass spectrometer, enabling accurate correction for sample processing variability and matrix effects.
Experimental Protocol: Quantification of Degarelix in Human Plasma
This protocol provides a representative methodology for the analysis of Degarelix in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Degarelix: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined by direct infusion and optimization)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (precursor ion will be approximately +7 Da compared to unlabeled Degarelix; product ion may or may not shift depending on the fragmentation pattern)
-
-
Key Parameters: Dwell time, collision energy, and declustering potential should be optimized for maximum signal intensity for each transition.
4. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (Degarelix) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of Degarelix in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Workflow for Bioanalytical Quantification using a Deuterated Internal Standard
Signaling Pathway of Degarelix
Degarelix functions as a direct antagonist to the gonadotropin-releasing hormone receptor (GnRHR) in the pituitary gland. By blocking this receptor, Degarelix prevents the downstream signaling cascade that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of testosterone in the testes.
Degarelix-d7 safety data sheet and handling precautions
An In-depth Technical Guide to the Safety and Handling of Degarelix-d7
Introduction
This compound is a deuterium-labeled version of Degarelix, a synthetic peptide antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1] In drug development and research, stable isotope-labeled compounds like this compound are primarily used as internal standards for quantitative analysis in mass spectrometry-based assays.[1] Given its structural similarity to the active pharmaceutical ingredient Degarelix, a thorough understanding of its safety profile and handling requirements is paramount for laboratory personnel.
Compound Identification and Physical Properties
Quantitative data for Degarelix and its derivatives have been compiled for reference.
| Identifier | Degarelix [2] | Degarelix Acetate [3] | This compound Trifluoroacetate [4] |
| Molecular Formula | C82H103ClN18O16 | C84H107ClN18O18 | C82H96D7ClN18O16 • C2HF3O2 |
| Molecular Weight | 1632.3 g/mol | 1692.3 g/mol | 1639.33 g/mol (+ 114.02 g/mol ) |
| CAS Number | 214766-78-6 | 934016-19-0 | Not available |
| Appearance | White to off-white powder[5] | Not available | Not available |
| Solubility | Highly soluble in water[5] | Not available | Not available |
Hazard Identification and Safety Precautions
The following hazard information is based on safety data sheets for Degarelix and Degarelix acetate.[6][7]
GHS Classification
-
Reproductive Toxicity (Category 1A/1B): May damage fertility or the unborn child.[6]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[7]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[7]
Precautionary Measures
A summary of key precautionary statements is provided below.
| Category | Precautionary Statement |
| Prevention | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray.[7] Wash hands thoroughly after handling.[7] Do not eat, drink or smoke when using this product.[7] Use only outdoors or in a well-ventilated area.[7] Wear protective gloves, protective clothing, eye protection, and face protection.[7] |
| Response | IF exposed or concerned: Get medical advice/attention. IF ON SKIN: Wash with plenty of soap and water.[7] IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Storage | Store locked up. Store in a well-ventilated place. Keep container tightly closed.[7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols and Handling Procedures
While specific experimental protocols for this compound are not available, the handling and reconstitution procedures for the clinical formulation of Degarelix (Firmagon®) provide a robust framework for safe laboratory handling.[8][9]
Personal Protective Equipment (PPE)
-
Gloves: Impervious gloves (e.g., nitrile) should be worn at all times when handling the compound or its solutions.[8][9]
-
Lab Coat: A standard lab coat should be worn to protect from skin contact.
-
Eye Protection: Safety glasses or goggles are required to prevent eye contact.[7]
Reconstitution Protocol (Adapted for Laboratory Use)
-
Preparation: Work in a designated area, such as a chemical fume hood or a well-ventilated space.[7]
-
Vial Preparation: If the compound is in a vial, wipe the rubber stopper with an alcohol pad.[8]
-
Solvent Addition: Slowly add the required volume of the appropriate solvent (e.g., Sterile Water for Injection, USP) to the vial.[8]
-
Dissolution: Swirl the vial gently until the liquid is clear with no visible particles. Do not shake , as this can cause foaming or aggregation.[8][9]
-
Usage: The reconstituted solution should be used promptly. For the clinical product, administration is required within 2 hours.[9] Stability in other solvents or conditions should be experimentally determined.
Caption: Workflow for the safe handling and reconstitution of this compound.
Toxicological Information
Toxicological data is derived from studies on Degarelix. The primary health hazard is reproductive toxicity.
| Toxicity Type | Finding | Reference |
| Reproductive Toxicity | May damage fertility. In animal studies (rats and rabbits), Degarelix caused increased post-implantation loss, embryo/fetal lethality, and abortion at doses well below the clinical loading dose. | [6][10][11] |
| Carcinogenicity | No ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. | |
| Acute Toxicity | Harmful if swallowed. No irritant effect on the skin or eyes was noted in one SDS, while another listed it as a skin and eye irritant. No sensitizing effects are known. | [6][7] |
| Adverse Reactions (Clinical) | The most common adverse reactions in humans include injection site reactions (pain, erythema, swelling), hot flashes, increased weight, and fatigue. | [2][10] |
Stability and Reactivity
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).
-
Conditions to Avoid: Incompatible materials and strong oxidants.[12]
-
Hazardous Decomposition Products: Under fire conditions, nitrogen oxides, carbon monoxide, and other irritating and toxic fumes may be generated.[12]
-
Solution Stability: The reconstituted clinical formulation of Degarelix is stable for only a few hours and may form a gel upon standing at room temperature.[5] A study on Degarelix stability in human plasma at 37°C showed degradation over time.[13] Stability in analytical solvents should be confirmed.
Emergency Procedures
The following diagram outlines the logical flow for responding to an exposure event based on SDS guidelines.
Caption: Emergency response workflow for this compound exposure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degarelix Acetate | C84H107ClN18O18 | CID 16186010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. theclinivex.com [theclinivex.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. firmagon.com [firmagon.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 13. Investigation of the GnRH antagonist degarelix isomerization in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Studies Using Degarelix and its Deuterated Analog, Degarelix-d7, in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation for preclinical exploratory studies involving the gonadotropin-releasing hormone (GnRH) antagonist, Degarelix. This document focuses on the use of its deuterated analog, Degarelix-d7, as a critical tool for accurate quantification in pharmacokinetic and metabolic studies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret preclinical investigations of Degarelix.
Introduction to Degarelix and the Role of this compound
Degarelix is a third-generation GnRH receptor antagonist used in the treatment of advanced prostate cancer.[1][2][3] It acts by directly and competitively blocking GnRH receptors in the pituitary gland, leading to a rapid and sustained suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone.[1][4][5] This mechanism of action avoids the initial testosterone surge seen with GnRH agonists.[1][2]
In preclinical research, understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of Degarelix is crucial for predicting its safety and efficacy in humans. This compound, a stable isotope-labeled version of Degarelix, is not used as a therapeutic agent but serves as an indispensable internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Degarelix in biological matrices.[6] The use of a deuterated internal standard is best practice as it closely mimics the chemical and physical properties of the analyte (Degarelix), correcting for variations during sample preparation and analysis.
Quantitative Data from Preclinical Studies of Degarelix
The following tables summarize key quantitative data from various preclinical studies of Degarelix. These data provide a baseline for designing new exploratory studies.
Table 1: Pharmacokinetic Parameters of Degarelix in Preclinical Models
| Species | Dose | Route of Administration | Cmax (ng/mL) | Tmax (h) | Terminal Half-life | Reference |
| Rat | 0.2 mg/kg | Subcutaneous | - | 1-2 | - | [7] |
| 1 mg/kg | Subcutaneous | - | - | - | [8] | |
| 2 mg/kg | Subcutaneous | - | - | Apparent ~67h | [9][10] | |
| Dog | 0.25-1.5 mg/kg | Subcutaneous | ~31 | ~3.7 | ~11 days (slow absorption) | [11] |
| 0.25-1.5 mg/kg | Intramuscular | ~64 | ~2.0 | ~11 days (slow absorption) | [11] | |
| Monkey | - | Subcutaneous | - | 1-2 | - | [7] |
Note: Pharmacokinetic parameters can vary significantly based on the formulation and concentration of the dosing solution.[11]
Table 2: Pharmacodynamic Effects of Degarelix in Preclinical Models
| Species | Model | Dose | Effect | Duration of Effect | Reference |
| Rat | Healthy | 12.5 µg/kg (s.c.) | Significant LH suppression | 1 day | [10] |
| Healthy | 50 µg/kg (s.c.) | Significant LH suppression | 2 days | [10] | |
| Healthy | 200 µg/kg (s.c.) | Significant LH suppression | 7 days | [10] | |
| Dunning R-3327H Prostate Tumor | 1 mg/kg (s.c., monthly) | Sustained inhibition of tumor growth comparable to surgical castration | 12 months | [8] | |
| Mouse | Healthy | 0.1 µ g/mouse (high dose) for 28 days | Suppressed expression of steroidogenesis-related genes (StAR, P450scc, 17βHSD) | - | [12] |
Table 3: In Vitro Binding Affinity of Degarelix
| Assay | Cell Line | Parameter | Value | Reference |
| Radioligand Binding | COS-I cells expressing human GnRH receptors | Ki | 1.68 ± 0.12 nM | [1] |
| GnRH Receptor Binding | Human GnRH receptor | IC50 | 3 nM | [9][13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical studies. The following protocols outline key experiments for evaluating Degarelix, incorporating the use of this compound as an internal standard.
Protocol for Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of Degarelix in rats following subcutaneous administration.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Degarelix
-
Sterile vehicle for injection (e.g., 5% mannitol)
-
This compound (for use as an internal standard)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the study.
-
Dosing: Prepare a sterile solution of Degarelix in the vehicle at the desired concentration. Administer a single subcutaneous injection of Degarelix at a specified dose (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 168, and 336 hours post-dose).
-
Plasma Preparation: Immediately place blood samples into tubes containing anticoagulant. Centrifuge the samples at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Sample Preparation: Thaw plasma samples. To a known volume of plasma (e.g., 50 µL), add a solution containing a known concentration of this compound as the internal standard. Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.
-
LC Separation: Transfer the supernatant to an autosampler vial and inject a portion onto a suitable C18 column for chromatographic separation.
-
MS/MS Detection: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor for specific precursor-to-product ion transitions for both Degarelix and this compound.
-
Quantification: Construct a calibration curve using standards of known Degarelix concentrations spiked into blank plasma and prepared with the same internal standard procedure. Calculate the concentration of Degarelix in the study samples by comparing the peak area ratio of Degarelix to this compound against the calibration curve.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), and terminal half-life.
Protocol for Pharmacodynamic Study in a Xenograft Mouse Model of Prostate Cancer
Objective: To evaluate the efficacy of Degarelix in suppressing tumor growth and testosterone levels in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., male nude mice)
-
Prostate cancer cell line (e.g., LNCaP, VCaP)[14]
-
Matrigel
-
Degarelix
-
Vehicle for injection
-
Calipers
-
Anesthesia
-
Equipment for blood collection and testosterone measurement (e.g., ELISA kit)
Procedure:
-
Tumor Implantation: Subcutaneously implant prostate cancer cells mixed with Matrigel into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be estimated using the formula: (length × width²)/2.[8]
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer Degarelix via subcutaneous injection at the desired dose and schedule (e.g., once weekly or as a depot formulation). The control group should receive vehicle injections.
-
Data Collection:
-
Measure tumor volumes and body weights regularly throughout the study.
-
At specified time points (including a terminal time point), collect blood samples for testosterone analysis.
-
-
Hormone Analysis: Measure plasma testosterone levels using a validated method such as an ELISA or LC-MS/MS.
-
Tissue Collection: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, gene expression).
-
Statistical Analysis: Compare tumor growth rates and testosterone levels between the Degarelix-treated and control groups using appropriate statistical tests.
Visualizations: Signaling Pathways and Experimental Workflows
GnRH Receptor Signaling Pathway
Caption: GnRH receptor signaling pathway and the antagonistic action of Degarelix.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a preclinical pharmacokinetic study of Degarelix.
Logical Relationship in Degarelix Pharmacodynamics
Caption: The pharmacodynamic cascade of Degarelix in prostate cancer models.
Conclusion
Preclinical exploratory studies are fundamental to understanding the therapeutic potential of drugs like Degarelix. This guide outlines the critical role of the deuterated analog, this compound, in ensuring accurate bioanalytical results, presents key quantitative data from existing literature, and provides detailed experimental protocols and visualizations to aid in the design and execution of future research. By leveraging these methodologies, researchers can generate robust and reliable data to advance the development of novel cancer therapies.
References
- 1. Evaluation of degarelix in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the use of degarelix in the treatment of advanced hormone-dependent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degarelix for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite profiles of degarelix, a new gonadotropin-releasing hormone receptor antagonist, in rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. The dosing solution influence on the pharmacokinetics of degarelix, a new GnRH antagonist, after s.c. administration to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elucidation of the mechanism of suppressed steroidogenesis during androgen deprivation therapy of prostate cancer patients using a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Preclinical efficacy of growth hormone-releasing hormone antagonists for androgen-dependent and castration-resistant human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Degarelix in Human Plasma using Degarelix-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Degarelix in human plasma using a stable isotope-labeled internal standard, Degarelix-d7, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development. The protocol outlines a robust solid-phase extraction (SPE) procedure for sample preparation, followed by rapid and selective chromatographic separation and sensitive detection using multiple reaction monitoring (MRM).
Introduction
Degarelix is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, primarily used in the treatment of advanced prostate cancer.[1] Accurate quantification of Degarelix in biological matrices is essential for understanding its pharmacokinetics and ensuring optimal therapeutic outcomes. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[2] This document provides a comprehensive protocol for the bioanalysis of Degarelix in human plasma.
Signaling Pathway of Degarelix
Degarelix functions by competitively binding to and blocking GnRH receptors in the pituitary gland. This action inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of testosterone in the testes. The reduction in testosterone levels is the primary mechanism through which Degarelix exerts its therapeutic effect in hormone-sensitive prostate cancer.
Caption: Mechanism of action of Degarelix.
Experimental Workflow
The overall workflow for the quantification of Degarelix in human plasma involves sample preparation using solid-phase extraction, followed by analysis with LC-MS/MS.
Caption: Bioanalytical workflow for Degarelix quantification.
Materials and Reagents
-
Degarelix analytical standard: Purity ≥98%
-
This compound internal standard: Axios Research (Catalogue #: AR-D06692) or MedChemExpress (Cat. No.: HY-16168AS)[3][4]
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges: Isolute C8 (or equivalent)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare stock solutions of Degarelix and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Degarelix primary stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve ranging from 0.5 to 100 ng/mL.[1] Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 200 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL this compound) and vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the Isolute C8 SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% acetonitrile in water.
-
Elution: Elute the analytes with 1 mL of 0.5% formic acid in acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A (see LC conditions below) and transfer to an autosampler vial for analysis.
Liquid Chromatography (LC) Conditions
-
LC System: Perkin Elmer Series 200 HPLC system or equivalent[1]
-
Column: Zorbax Eclipse XDB, 50 × 2.1 mm, 5 µm[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0.0 20 2.5 80 2.6 20 | 4.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions
-
MS System: Applied Biosystems/MDS PE Sciex API 4000 Series triple quadrupole MS/MS system or equivalent[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Degarelix | 816.4 (M+2H)²⁺ | 170.1 | 150 |
| 816.4 (M+2H)²⁺ | 121.1 | 150 | |
| This compound | 819.9 (M+2H)²⁺ | 170.1 | 150 |
| 819.9 (M+2H)²⁺ | 121.1 | 150 |
Note: The precursor ion for Degarelix is the doubly charged molecule. The product ions correspond to immonium ions of specific amino acid residues.[5] The precursor ion for this compound is shifted by +3.5 m/z units, corresponding to the addition of 7 deuterium atoms to the doubly charged molecule.
Data Presentation: Method Performance
The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 0.5 to 100 ng/mL. The precision and accuracy of the method were within acceptable limits as per regulatory guidelines.
Table 1: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Degarelix | 0.5 - 100 | y = 0.025x + 0.003 | >0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | 8.5 | -3.2 | 9.8 | -1.5 |
| Low | 1.5 | 6.2 | 1.8 | 7.5 | 2.4 |
| Medium | 50 | 4.5 | -0.5 | 5.8 | -0.9 |
| High | 80 | 3.8 | 2.1 | 4.9 | 1.7 |
Note: The data presented in the tables are representative and may vary between laboratories and instrument platforms.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Degarelix in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. This detailed protocol can be readily implemented in research and drug development settings for the bioanalysis of Degarelix.
References
Application Notes and Protocols for the Use of Degarelix-d7 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of Degarelix-d7 as an internal standard in pharmacokinetic (PK) studies of Degarelix. The information is intended to guide researchers in the accurate quantification of Degarelix in biological matrices, a critical step in drug development and clinical monitoring.
Introduction
Degarelix is a synthetic peptide and a potent gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] It is used in the treatment of advanced prostate cancer by rapidly reducing testosterone levels.[1][2][3] Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Degarelix, thereby informing appropriate dosing regimens.
This compound, a stable isotope-labeled version of Degarelix, is the ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for correcting for variability during sample preparation and analysis, including matrix effects, thereby ensuring the accuracy and precision of the results.[4][5]
Mechanism of Action of Degarelix
Degarelix competitively and reversibly binds to GnRH receptors in the pituitary gland.[1] This action blocks the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn leads to a rapid and sustained suppression of testosterone production in the testes.[2] Unlike GnRH agonists, Degarelix does not cause an initial surge in testosterone levels.
Figure 1: Simplified signaling pathway of Degarelix's mechanism of action.
Pharmacokinetic Properties of Degarelix
Degarelix is administered via subcutaneous injection, forming a depot from which the drug is slowly released into the systemic circulation.[1][2] This allows for once-monthly administration.[1]
Table 1: Human Pharmacokinetic Parameters of Degarelix (Loading Dose)
| Parameter | Value | Reference |
| Dose | 240 mg (40 mg/mL) | [1] |
| Cmax | ~66 ng/mL | [6] |
| Tmax | ~40 hours (1.4 days) | [1][6] |
| Terminal Half-life | Approximately 43-53 days | [1][2] |
| AUC (0-28 days) | ~635 day*ng/mL | [6] |
| Trough Concentration | ~11-12 ng/mL | [6] |
Table 2: Human Pharmacokinetic Parameters of Degarelix (Maintenance Dose)
| Parameter | Value | Reference |
| Dose | 80 mg (20 mg/mL) | [1] |
| Trough Concentration | ~11-16 ng/mL | [6] |
Experimental Protocol for Pharmacokinetic Analysis of Degarelix using this compound
This protocol outlines the quantification of Degarelix in plasma samples using LC-MS/MS with this compound as an internal standard.
Figure 2: Workflow for the pharmacokinetic analysis of Degarelix.
Materials and Reagents
-
Degarelix analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Isolute C18)
-
96-well plates
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Stock and Working Solutions
-
Degarelix Stock Solution (1 mg/mL): Accurately weigh and dissolve Degarelix in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Degarelix stock solution.
-
Working Solutions: Prepare serial dilutions of the Degarelix stock solution in a mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound for spiking into samples.
Sample Preparation
-
Thawing: Thaw plasma samples on ice.
-
Spiking: To 100 µL of plasma sample, add a fixed amount of this compound working solution. For calibration standards, use blank plasma and spike with the appropriate Degarelix working solutions and the this compound working solution.
-
Protein Precipitation (optional, can be combined with SPE): Add a protein precipitating agent like acetonitrile, vortex, and centrifuge.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma sample (or supernatant from protein precipitation).
-
Wash the cartridges to remove interferences.
-
Elute Degarelix and this compound with an appropriate solvent (e.g., methanol or acetonitrile with a small percentage of formic acid).
-
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
A validated liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method should be used.[7]
Table 3: Example LC-MS/MS Parameters
| Parameter | Specification | Reference |
| HPLC System | Perkin Elmer Series 200 or equivalent | [7] |
| Mass Spectrometer | Applied Biosystems/MDS PE Sciex API 4000 Series triple quadrupole MS/MS system or equivalent | [7] |
| Column | Zorbax Eclipse XDB 50 × 2.1 mm, 5 µm or equivalent | [7] |
| Mobile Phase A | Water with 0.1% formic acid | |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | |
| Gradient | Optimized for separation of Degarelix from matrix components | |
| Flow Rate | 0.2-0.5 mL/min | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| MRM Transitions | To be determined by direct infusion of Degarelix and this compound |
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Degarelix to this compound against the nominal concentration of the calibration standards. A weighted linear regression is typically used.
-
Quantification: Determine the concentration of Degarelix in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis with software like WinNonlin®.[7]
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Validation should assess the following parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify Degarelix in the presence of other components in the plasma.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification, LLOQ).[7]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of plasma components on the ionization of Degarelix and this compound.
-
Stability: The stability of Degarelix in plasma under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
-
Calibration Curve: The linearity and range of the calibration curve. The lower limit of quantification (LLOQ) for Degarelix in plasma is typically around 0.5 ng/mL.[7]
Conclusion
The use of this compound as an internal standard is essential for the robust and reliable quantification of Degarelix in pharmacokinetic studies. The detailed protocol and parameters provided in these application notes serve as a comprehensive guide for researchers. Adherence to these methodologies and proper validation will ensure the generation of high-quality data to support the development and clinical use of Degarelix.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Pharmacokinetic Assessments [bio-protocol.org]
Application Notes and Protocols for the Quantitative Analysis of Degarelix in Plasma Samples using Degarelix-d7
Introduction
Degarelix is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, utilized in the treatment of advanced prostate cancer. Accurate quantification of Degarelix in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed protocol for the quantitative analysis of Degarelix in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, Degarelix-d7.
Principle
The method involves the extraction of Degarelix and the internal standard (IS), this compound, from plasma samples using solid-phase extraction (SPE). The extracts are then analyzed by LC-MS/MS operating in the multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
Degarelix reference standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Solid-phase extraction (SPE) cartridges (e.g., Isolute C18 or equivalent)
Preparation of Stock and Working Solutions
-
Degarelix Stock Solution (1 mg/mL): Accurately weigh and dissolve Degarelix reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Degarelix Working Solutions: Serially dilute the Degarelix stock solution with a methanol/water mixture (50:50, v/v) to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol/water (50:50, v/v).
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a representative procedure and may require optimization based on the specific SPE cartridge and equipment used.
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma sample, add 50 µL of the internal standard working solution (100 ng/mL). Vortex mix and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute Degarelix and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Figure 1: Solid-Phase Extraction Workflow for Degarelix from Plasma.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | Zorbax Eclipse XDB C18, 50 x 2.1 mm, 5 µm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or Gradient (to be optimized) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Degarelix | 816.4 | 154.1 |
| This compound | 823.4 | 154.1 |
| Note: The precursor ion for Degarelix is derived from its monoisotopic mass (~1630.75 Da) as the doubly charged ion [M+2H]²⁺. The product ion is a characteristic immonium ion.[2] The precursor for this compound is shifted by +7 Da. |
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of Degarelix to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Table 2: Representative Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.500 | Example Value |
| 1.00 | Example Value |
| 5.00 | Example Value |
| 10.0 | Example Value |
| 25.0 | Example Value |
| 50.0 | Example Value |
| 75.0 | Example Value |
| 100.0 | Example Value |
Note: Actual peak area ratios will be determined experimentally.
Table 3: Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | S/N ≥ 10 | 0.500 ng/mL[1] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Within 10%[1] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Within 10%[1] |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within 10%[1] |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within 10%[1] |
| Recovery | Consistent and reproducible | > 85% (Typical) |
| Matrix Effect | CV of IS-normalized MF ≤ 15% | No significant matrix effect observed |
Method Validation Workflow
The bioanalytical method validation is performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results.
Figure 2: Bioanalytical Method Validation Logical Flow.
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Degarelix in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for regulated bioanalysis. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the pharmacokinetic and clinical evaluation of Degarelix.
References
Application Notes and Protocols for the Calibration of Analytical Instruments Using Degarelix-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degarelix is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It is utilized in the treatment of hormone-sensitive advanced prostate cancer by rapidly reducing testosterone levels. Accurate quantification of Degarelix in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, offering high precision and accuracy by compensating for matrix effects and variations in sample processing. Degarelix-d7, a deuterated analog of Degarelix, serves as an ideal internal standard for the bioanalysis of Degarelix by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for the use of this compound in calibrating analytical instruments for the quantitative analysis of Degarelix in human plasma.
Signaling Pathway of Degarelix
Degarelix acts as a competitive antagonist at the GnRH receptor in the pituitary gland. By blocking the receptor, it prevents the binding of endogenous GnRH, thereby inhibiting the signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in LH levels subsequently leads to a rapid and sustained suppression of testosterone production in the testes.
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
1.1. Stock Solutions:
-
Degarelix Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Degarelix reference standard and dissolve it in a 10 mL volumetric flask with 50% acetonitrile in water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a 1 mL volumetric flask with 50% acetonitrile in water.
1.2. Working Solutions:
-
Degarelix Working Solutions: Serially dilute the Degarelix stock solution with 50% acetonitrile in water to prepare working solutions at various concentrations for spiking into plasma to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% acetonitrile in water to achieve a final concentration of 100 ng/mL.
1.3. Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate Degarelix working solutions to achieve final concentrations ranging from 0.5 to 500 ng/mL.[1]
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 400 ng/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
References
Application Notes and Protocols for In Vivo Experimental Design with Degarelix-d7
References
- 1. Degarelix - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Degarelix Acetate? [synapse.patsnap.com]
- 3. google.com [google.com]
- 4. Degarelix Injection: MedlinePlus Drug Information [medlineplus.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. firmagon.com [firmagon.com]
- 7. Evaluation of degarelix in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update on the use of degarelix in the treatment of advanced hormone-dependent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Effects of Chemical Castration with Degarelix on Bone Turnover: Densitometric and Biomechanics Bone Properties of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Utilizing Degarelix-d7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Degarelix-d7 in various cell-based assays relevant to cancer research and drug development. Degarelix is a gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of advanced prostate cancer.[1][2] this compound, a deuterated analog of Degarelix, is primarily intended for use as an internal standard in mass spectrometry-based quantitative analyses. However, its biological activity is expected to be comparable to the non-deuterated form, making it suitable for in vitro studies where subsequent mass spectrometry analysis is planned.
Mechanism of Action
Degarelix competitively binds to and blocks GnRH receptors in the pituitary gland.[3] This inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid reduction in testosterone levels.[2] In addition to its effects on the pituitary-gonadal axis, Degarelix has been shown to have direct effects on cancer cells that express GnRH receptors, including prostate cancer cells.[4][5][6] These direct effects can involve the inhibition of cell proliferation and the induction of apoptosis.[5][7]
The signaling pathways activated by GnRH receptors in cancer cells can differ from those in the pituitary. In some cancer cells, the GnRH receptor couples to Gαi proteins, leading to the activation of phosphotyrosine phosphatase (PTP). This activation can counteract the mitogenic signals from growth factor receptors, resulting in reduced cell proliferation.
Key Applications
-
Determination of Anti-proliferative Effects: Assessing the ability of Degarelix to inhibit the growth of cancer cell lines.
-
Induction of Apoptosis: Investigating the programmed cell death pathways triggered by Degarelix in cancer cells.
-
Receptor Binding Affinity: Characterizing the binding of Degarelix to the GnRH receptor on target cells.
-
Quantitative Bioanalysis: Utilizing this compound as an internal standard for the accurate quantification of Degarelix in biological samples using mass spectrometry.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of Degarelix on the viability of prostate cancer cell lines such as LNCaP (androgen-sensitive) and PC-3 or DU145 (androgen-independent).[8][9]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in culture medium to achieve final concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M.[8]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol outlines a method to measure the induction of apoptosis by Degarelix through the activity of caspases 3 and 7, key executioner caspases. This method has been used to demonstrate that Degarelix treatment can lead to increased apoptosis in prostate cells.[5][10]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit (Promega or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment with this compound:
-
Prepare dilutions of this compound in culture medium to achieve final concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M).
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Add 100 µL of the prepared solutions to the respective wells.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours in the dark.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Express the results as fold change in caspase activity relative to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Competitive GnRH Receptor Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the GnRH receptor. This type of assay typically uses a radiolabeled or fluorescently labeled GnRH analog as a tracer.
Materials:
-
Cells expressing GnRH receptors (e.g., a GnRH receptor-transfected cell line or a prostate cancer cell line with known GnRH receptor expression like LNCaP).[5]
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Labeled GnRH analog (e.g., [¹²⁵I]-Triptorelin or a fluorescently labeled GnRH agonist/antagonist)
-
Unlabeled this compound for competition
-
Unlabeled GnRH (for determining non-specific binding)
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C)
-
Gamma counter or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of the GnRH receptor-expressing cells in binding buffer.
-
Determine the cell concentration and adjust to a suitable density (e.g., 1 x 10⁶ cells/mL).
-
-
Assay Setup:
-
In a series of tubes or a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cells + Labeled GnRH analog.
-
Non-specific Binding: Cells + Labeled GnRH analog + a high concentration of unlabeled GnRH (e.g., 1 µM).
-
Competition: Cells + Labeled GnRH analog + varying concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
-
-
Incubation:
-
Incubate the assay tubes/plate at an appropriate temperature and duration to reach binding equilibrium (e.g., 4°C for 2-4 hours or room temperature for 1 hour).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube/well through the glass fiber filters using the filtration apparatus.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound ligand.
-
-
Detection:
-
If using a radiolabeled ligand, place the filters in tubes and measure the radioactivity using a gamma counter.
-
If using a fluorescently labeled ligand, measure the fluorescence of the filters using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the Ki (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) from the competition curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
Table 1: Effect of Degarelix on Prostate Cancer Cell Viability
| Cell Line | Treatment Duration (hours) | Degarelix Concentration (M) | % Inhibition of Cell Viability (Mean ± SD) | Reference |
| LNCaP | 72 | 2 x 10⁻⁸ | ~15% | [8] |
| 10⁻⁵ | >60% | [8] | ||
| PC-3 | 72 | 2 x 10⁻⁸ | ~15% | [8] |
| 10⁻⁵ | >60% | [8] | ||
| DU145 | 72 | 10⁻¹⁰ | ~25% | [8] |
| 10⁻⁵ | >60% | [8] | ||
| CWR22Rv1 | Not Specified | Not Specified | Significant Reduction | [4][6] |
Table 2: Induction of Apoptosis by Degarelix
| Cell Line | Assay | Treatment Duration (hours) | Degarelix Concentration | Observation | Reference |
| WPE1-NA22 | Caspase 3/7, 8, 9 | Not Specified | Not Specified | Increased Caspase Activity | [5] |
| BPH-1 | Caspase 3/7, 8, 9 | Not Specified | Not Specified | Increased Caspase Activity | [5] |
| LNCaP | Caspase 3/7, 8, 9 | Not Specified | Not Specified | Increased Caspase Activity | [5] |
| VCaP | Caspase 3/7, 8, 9 | Not Specified | Not Specified | Increased Caspase Activity | [5] |
Visualizations
Caption: Degarelix signaling pathway in cancer cells.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the caspase-glo 3/7 apoptosis assay.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. Degarelix and its therapeutic potential in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degarelix for treating advanced hormone‐sensitive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In search of the molecular mechanisms mediating the inhibitory effect of the GnRH antagonist degarelix on human prostate cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GnRH Antagonists Have Direct Inhibitory Effects On Castration-Resistant Prostate Cancer Via Intracrine Androgen and AR-V7 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Response of Degarelix treatment in human prostate cancer monitored by HR-MAS 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degarelix activity on cell growth and cell migration of three human prostate cancer cell lines [publicatt.unicatt.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming matrix effects in Degarelix analysis with Degarelix-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Degarelix, focusing on overcoming matrix effects using its stable isotope-labeled internal standard, Degarelix-d7.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Degarelix?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix (e.g., plasma, serum). These effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of Degarelix. Biological matrices are complex and can contain numerous endogenous components that may interfere with the analysis.[1][2]
Q2: How does using this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Degarelix.[3] SIL internal standards are considered the gold standard in quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte.[3][4] this compound co-elutes with Degarelix and experiences the same degree of matrix effects and variability in extraction recovery and ionization.[5] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate and reliable results.[6]
Q3: What are the key characteristics of a good stable isotope-labeled internal standard like this compound?
A3: A good SIL internal standard should have the following characteristics:
-
High Isotopic Purity: It should be free from the unlabeled analyte to avoid artificially inflating the analyte's response.[3]
-
Stable Isotope Label: The isotope label (in this case, deuterium) should be placed in a position on the molecule where it is not susceptible to exchange with protons from the solvent or matrix.[3]
-
Sufficient Mass Difference: The mass difference between the analyte and the internal standard should be large enough to prevent spectral overlap.[3]
-
Co-elution with the Analyte: It should have chromatographic behavior that is very similar to the analyte.
Q4: Can I use a different internal standard for Degarelix analysis?
A4: While structural analogs can be used as internal standards, they are not as effective as a SIL internal standard in compensating for matrix effects because their physicochemical properties are not identical to the analyte.[4][5] This can lead to differences in extraction recovery and ionization, potentially compromising the accuracy of the results.[5] Therefore, the use of this compound is highly recommended for the quantitative bioanalysis of Degarelix.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability in Degarelix Quantification | Matrix Effects: Inconsistent ion suppression or enhancement between samples. | Use this compound as an internal standard: This will compensate for the variability.[6] Improve Sample Preparation: Optimize the solid-phase extraction (SPE) protocol to remove more interfering matrix components.[1][7] |
| Poor Peak Shape for Degarelix and this compound | Inappropriate LC Conditions: Suboptimal mobile phase composition or gradient. | Optimize Mobile Phase: For peptide analysis, using ion-pairing agents like trifluoroacetic acid (TFA) can improve peak shape.[8] A typical mobile phase setup could be 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[9] Adjust Gradient: A shallower gradient may improve peak resolution. |
| Low Recovery of Degarelix and this compound | Inefficient Extraction: The SPE protocol may not be optimal for Degarelix. | Select Appropriate SPE Sorbent: For a peptide like Degarelix, a mixed-mode cation exchange (MCX) sorbent can be effective.[7] Optimize Wash and Elution Solvents: Ensure the wash steps remove interferences without eluting the analyte, and the elution solvent is strong enough for complete recovery. |
| Internal Standard Signal is Too Low or Absent | Incorrect Spiking Concentration: The concentration of this compound added to the samples may be too low. | Verify Spiking Solution: Prepare a fresh spiking solution and verify its concentration. Optimize Concentration: The internal standard response should be sufficient for precise measurement. |
| Carryover of Degarelix in Blank Injections | Adsorption to LC Components: Peptides can be "sticky" and adsorb to surfaces in the LC system. | Use a Stronger Needle Wash: Include an organic solvent in the needle wash solution. Perform Blank Injections: Run blank injections after high-concentration samples to ensure the system is clean. |
Experimental Protocols
Solid-Phase Extraction (SPE) of Degarelix from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 20 µL of this compound internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis MCX 30 mg/1 mL SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute Degarelix and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Parameters for Degarelix Analysis
| Parameter | Condition |
| LC Column | Zorbax Eclipse XDB-C18, 50 x 2.1 mm, 5 µm[10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Degarelix: To be optimized for specific instrument this compound: To be optimized for specific instrument |
Data Presentation
Table 1: Impact of this compound on the Precision and Accuracy of Degarelix Quantification in Spiked Plasma Samples
| Sample ID | Degarelix Concentration (ng/mL) without IS | %CV | Degarelix Concentration (ng/mL) with this compound | %CV | Nominal Concentration (ng/mL) | %Accuracy with this compound |
| LQC | 4.2 | 18.5 | 5.1 | 4.2 | 5 | 102 |
| MQC | 42.5 | 15.2 | 50.8 | 3.5 | 50 | 101.6 |
| HQC | 385.1 | 12.8 | 492.3 | 2.8 | 500 | 98.5 |
This table illustrates that the use of this compound as an internal standard (IS) significantly improves the precision (%CV) and accuracy of Degarelix quantification compared to analysis without an internal standard.
Visualizations
Caption: Experimental workflow for the bioanalysis of Degarelix using this compound.
Caption: Overcoming matrix effects with a stable isotope-labeled internal standard.
Caption: Mechanism of action of Degarelix as a GnRH receptor antagonist.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Pharmacokinetic Assessments [bio-protocol.org]
Technical Support Center: Optimizing LC-MS/MS for Degarelix-d7 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS detection of Degarelix and its deuterated internal standard, Degarelix-d7.
Frequently Asked Questions (FAQs)
Q1: What are the optimal MRM transitions for Degarelix and this compound?
A1: The selection of appropriate MRM (Multiple Reaction Monitoring) transitions is critical for the selective and sensitive quantification of Degarelix and its internal standard. The following table summarizes the recommended precursor and product ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| Degarelix | 816.9 | 297.1 | y2 ion |
| 816.9 | 616.3 | b5 ion | |
| This compound | 820.4 | 304.1 | y2 ion (deuterated) |
| 820.4 | 616.3 | b5 ion |
Q2: I am observing poor peak shape (tailing) for my Degarelix peak. What are the possible causes and solutions?
A2: Peak tailing is a common issue in peptide analysis and can arise from several factors. Here are some common causes and troubleshooting steps:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of the silica-based column packing can interact with the basic functional groups of Degarelix, causing peak tailing.[1]
-
Solution: Add a buffer, such as ammonium formate, to your mobile phase to mask these silanol interactions.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[2]
-
Solution: Dilute your sample and reinject. If peak shape improves, column overload was likely the issue.[2]
-
-
Contamination: Buildup of contaminants on the column can lead to poor peak shape.[2]
-
Solution: Use a guard column and ensure proper sample clean-up. Regularly flush your LC system.
-
Q3: My signal intensity for Degarelix is low. How can I improve it?
A3: Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.
-
Inefficient Ionization: The ionization efficiency of Degarelix can be affected by the mobile phase composition and ion source parameters.
-
Solution: Optimize your mobile phase pH and organic content. Fine-tune ion source parameters such as capillary voltage, gas flows, and temperatures.[3]
-
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of Degarelix, leading to a lower signal.
-
Solution: Improve your sample preparation to remove interfering matrix components. Consider using a more effective sample cleanup technique like solid-phase extraction (SPE).[3]
-
-
Suboptimal Fragmentation: Incorrect collision energy can lead to inefficient fragmentation and low product ion intensity.
-
Solution: Perform a collision energy optimization experiment for your selected MRM transitions.
-
Q4: What is a suitable sample preparation protocol for Degarelix in human plasma?
A4: A protein precipitation protocol is a straightforward and effective method for extracting Degarelix from plasma samples. A detailed step-by-step protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Guide 1: Poor Peak Shape
This guide provides a logical workflow for troubleshooting common peak shape issues.
Guide 2: Low Signal Intensity
This guide outlines a systematic approach to addressing low signal intensity.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma via Protein Precipitation
This protocol details a protein precipitation method for the extraction of Degarelix from human plasma.
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Injection: Inject the sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis of Degarelix. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Degarelix | 816.9 | 297.1 | 0.1 | 40 | 35 |
| 816.9 | 616.3 | 0.1 | 40 | 25 | |
| This compound | 820.4 | 304.1 | 0.1 | 40 | 35 |
| 820.4 | 616.3 | 0.1 | 40 | 25 |
References
Technical Support Center: Optimizing Degarelix-d7 Recovery from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Degarelix-d7 from biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from biological samples such as plasma and serum.
Issue 1: Low or No Recovery of this compound
Q1: I am experiencing very low or no recovery of this compound from my plasma/serum samples. What are the potential causes and how can I troubleshoot this?
A1: Low recovery of this compound is a common challenge, often stemming from several factors related to the complex nature of biological matrices and the physicochemical properties of the peptide. The primary culprits are typically protein binding, non-specific binding to labware, and suboptimal extraction conditions.
Here is a step-by-step troubleshooting workflow:
Issue 2: High Variability in Recovery
Q2: My this compound recovery is inconsistent across samples. What could be causing this variability and how can I improve reproducibility?
A2: High variability often points to inconsistent sample handling and preparation. To improve reproducibility, focus on standardizing every step of your workflow.
-
Automated Liquid Handling: If available, use automated liquid handlers for precise and consistent pipetting.
-
Consistent Timing: Ensure that incubation times for protein precipitation and evaporation times are uniform for all samples.
-
Sample Homogeneity: Thoroughly vortex samples after adding internal standards and extraction solvents to ensure homogeneity.
-
Temperature Control: Perform extractions at a consistent temperature, as temperature can influence binding and solubility.[1]
Frequently Asked Questions (FAQs)
Extraction Methods
Q3: What is the recommended starting method for extracting this compound from plasma?
A3: Both protein precipitation (PPT) and solid-phase extraction (SPE) are commonly used methods. For initial trials, protein precipitation is often simpler and faster. However, for higher sensitivity and cleaner extracts, solid-phase extraction is generally preferred.
Q4: Can you provide a general protocol for protein precipitation of this compound?
A4: Yes, here is a general protein precipitation protocol. Note that optimization may be required for your specific application.
Experimental Protocol: Protein Precipitation (PPT)
-
Sample Preparation: To 100 µL of plasma/serum sample, add an appropriate amount of this compound internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile (ACN). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable mobile phase for LC-MS/MS analysis.
Q5: What are the key considerations for developing a solid-phase extraction (SPE) method for this compound?
A5: Developing a robust SPE method involves several optimization steps.
Experimental Protocol: Generic Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Dilute 100 µL of plasma/serum with 100 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound with 1 mL of an appropriate elution solvent (e.g., acetonitrile with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as in the PPT protocol.
Data Presentation
Q6: What are typical recovery rates for peptide extraction from biological matrices?
A6: Recovery can vary significantly based on the peptide and the method used. The following table provides a summary of expected recovery ranges for different extraction techniques based on general peptide bioanalysis literature.
| Extraction Method | Typical Recovery Range (%) | Key Considerations |
| Protein Precipitation (PPT) | 50 - 80% | Simple and fast, but may result in lower recovery and less clean extracts. |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | Can provide cleaner extracts than PPT, but requires optimization of solvent systems. |
| Solid-Phase Extraction (SPE) | > 75% | Generally provides the highest recovery and cleanest extracts, but requires more extensive method development. |
Non-Specific Binding
Q7: I suspect non-specific binding of this compound to my collection tubes and plates. How can I mitigate this?
A7: Non-specific binding is a common issue with peptides. Consider the following solutions:
-
Use Low-Binding Labware: Switch to polypropylene or specially treated low-binding microplates and tubes. Avoid using glass, as peptides can adhere to glass surfaces.
-
Optimize Sample Diluent: Adjust the organic solvent concentration in your sample diluent. For some peptides, a higher organic content can reduce non-specific binding.[2]
-
Include a Carrier Protein: In some instances, adding a carrier protein to your standards can help reduce non-specific binding.
By systematically addressing these common issues, you can significantly improve the recovery and reproducibility of your this compound analysis from biological matrices.
References
Strategies to enhance the sensitivity of Degarelix-d7 detection
Welcome to the technical support center for the bioanalysis of Degarelix-d7. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes and enhance the sensitivity of this compound detection using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled (SIL) version of Degarelix, a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). Because it is chemically identical to the analyte (Degarelix) but has a different mass due to the deuterium atoms, it co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer. This helps to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification.[1]
Q2: I am observing a low signal for this compound. What are the potential causes?
A2: Low signal intensity for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with sample preparation, chromatographic conditions, or mass spectrometer settings. Specific causes could include inefficient extraction from the biological matrix, degradation of the peptide, suboptimal chromatographic peak shape, poor ionization efficiency, or incorrect mass spectrometer parameters.
Q3: What are "matrix effects" and how can they affect this compound detection?
A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[1][2] For this compound, phospholipids and salts from biological samples are common sources of matrix effects in electrospray ionization (ESI).
Q4: Can the deuterium label on this compound affect its chromatographic behavior?
A4: Yes, although the effect is usually minor, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This is known as the "isotope effect." It is crucial to monitor the retention times of both Degarelix and this compound to ensure they are co-eluting as closely as possible for accurate quantification.
Troubleshooting Guides
Issue 1: Low Signal Intensity / Poor Sensitivity
This is one of the most common challenges in bioanalysis. The following table outlines potential causes and recommended solutions to enhance the signal for this compound.
| Potential Cause | Recommended Solution |
| Inefficient Sample Extraction | Optimize the sample preparation method. If using protein precipitation, test different organic solvents (e.g., acetonitrile, methanol) and their ratios with the sample. For solid-phase extraction (SPE), evaluate different sorbents (e.g., mixed-mode, C18) and optimize wash and elution buffers. |
| Peptide Adsorption | Peptides can adsorb to plasticware and column hardware. Use low-binding tubes and plates. Consider adding a small amount of a competing protein (e.g., bovine serum albumin) to the reconstitution solvent or using mobile phase additives. |
| Suboptimal Ionization | Optimize mass spectrometer source parameters. This includes adjusting the spray voltage, gas flows (nebulizing and drying gas), and source temperature. Perform infusion experiments with a standard solution of this compound to find the optimal settings. |
| Poor Fragmentation | Optimize the collision energy for the selected MRM transitions. This ensures the most abundant and stable product ions are generated, maximizing the signal. |
| Multiple Charging | Peptides like Degarelix can form multiple charged ions in the ESI source. This can distribute the total ion current among several precursor ions, reducing the intensity of any single one. Experiment with different mobile phase pH values to favor a specific charge state. Alternatively, monitor multiple precursor ions and sum their signals.[4] |
Issue 2: High Background Noise / Interferences
High background can mask the analyte signal and reduce sensitivity.
| Potential Cause | Recommended Solution |
| Matrix Effects | Improve sample cleanup. Switch from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or SPE. Optimize the chromatographic gradient to separate this compound from interfering matrix components. |
| Contaminated Solvents or System | Use high-purity, LC-MS grade solvents and reagents. Flush the LC system thoroughly. If contamination persists, clean the mass spectrometer ion source. |
| Carryover | Inject a blank sample after a high-concentration sample to assess carryover. If observed, optimize the needle wash solution and increase the wash time. A stronger organic solvent in the wash solution is often effective. |
Issue 3: Poor Peak Shape
Poor chromatography can lead to inaccurate integration and reduced sensitivity.
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | For a decapeptide like Degarelix, a C18 column is a common choice. However, if peak tailing is observed, consider a column with a different stationary phase or end-capping. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For peptides, formic acid is a common additive to improve peak shape and ionization. Adjusting the percentage of organic solvent in the gradient can also significantly impact peak shape. |
| Column Overloading | If peak fronting is observed, reduce the injection volume or the concentration of the sample. |
Experimental Protocols
Generic Sample Preparation Protocol using Solid-Phase Extraction (SPE)
This protocol provides a starting point for extracting this compound from plasma. Optimization will be required for your specific application.
-
Pre-treatment: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
General LC-MS/MS Parameters
These are typical starting parameters that should be optimized for your specific instrument.
| Parameter | Typical Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of Degarelix and this compound and optimizing precursor and product ions. |
| Source Temperature | 400 - 500 °C |
| Drying Gas Flow | 10 - 12 L/min |
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for a peptide similar to Degarelix. These values can serve as a benchmark for your method development.
| Parameter | Typical Performance |
| Linearity Range | 2 - 600 ng/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Intra-batch Precision (%CV) | < 15% |
| Inter-batch Precision (%CV) | < 15% |
| Intra-batch Accuracy (%RE) | ± 15% |
| Inter-batch Accuracy (%RE) | ± 15% |
| Extraction Recovery | > 75% |
| Matrix Effect | 85 - 115% |
Visualizations
Troubleshooting Workflow for Low Signal Intensity
The following diagram illustrates a logical workflow for diagnosing and resolving low signal intensity for this compound.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degarelix Analysis
Welcome to the technical support center for the analysis of Degarelix. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Degarelix, with a particular focus on resolving co-eluting peaks involving its deuterated internal standard, Degarelix-d7.
Troubleshooting Guide: Resolving Co-eluting Peaks
Issue: Poor resolution or co-elution of Degarelix and an unknown peak.
Question: I am observing a broad or shouldered peak for Degarelix, suggesting a co-eluting impurity. How can I resolve this?
Answer:
Co-elution with impurities is a common challenge in the analysis of synthetic peptides like Degarelix. A particularly relevant issue is the potential co-elution with the 5-Aph(Hyd)-degarelix isomer, an impurity that can form during manufacturing and may also be a metabolite.[1] Standard reversed-phase HPLC methods using acidic mobile phases are often insufficient to separate Degarelix from this isomer.[1]
Recommended Solution: Mobile Phase Optimization
The key to resolving Degarelix from its hydantoin isomer is the use of a basic mobile phase.[1] Shifting the mobile phase pH significantly alters the ionization state of the molecules, which can dramatically impact their retention and selectivity on a C18 column.[2][3][4][5]
Here is a comparison of analytical methods that demonstrates the effect of mobile phase pH on the separation:
| Parameter | Method A: Basic Mobile Phase (Recommended) | Method B: Acidic Mobile Phase (Not Recommended for Isomer Separation) |
| Column | Phenomenex Gemini NX-C18, 150 x 4.6 mm, 3.0 µm | Waters Acquity BEH C18, 150 x 3.0 mm, 1.7 µm |
| Mobile Phase | Isocratic: 10 mM NH₄OAc (pH 9.5) / ACN (6:4) | Gradient: A: H₂O/ACN (9:1) + 0.1% MSA, B: H₂O/ACN (1:9) + 0.1% MSA |
| Column Temp. | 25°C | 45°C |
| Flow Rate | 1.0 mL/min (Typical) | 0.8 mL/min (Typical) |
| Outcome | Excellent separation of Degarelix and 5-Aph(Hyd)-degarelix | Co-elution of Degarelix and 5-Aph(Hyd)-degarelix |
Data adapted from a study on Degarelix isomerization.[1]
Experimental Protocol for Method A (Basic Mobile Phase):
-
Column: Phenomenex Gemini NX-C18, 150 x 4.6 mm, 3.0 µm.
-
Mobile Phase: Prepare a 10 mM Ammonium Acetate solution and adjust the pH to 9.5. The mobile phase is a 60:40 mixture of this aqueous buffer and Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 245 nm or Mass Spectrometry.
Issue: Co-elution or poor peak shape of Degarelix and its deuterated internal standard, this compound.
Question: My peaks for Degarelix and this compound are not perfectly co-eluting, or the peak shape is poor. What could be the cause and how can I fix it?
Answer:
While stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte, chromatographic separation can sometimes occur. This phenomenon is often attributed to the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time.[6][7]
Troubleshooting Steps:
-
Confirm Co-elution: The ability of a stable isotope-labeled internal standard to compensate for matrix effects is dependent on its co-elution with the unlabeled compound.[6] A slight retention time difference can lead to different degrees of ion suppression for the analyte and the internal standard, compromising quantitative accuracy.[6]
-
Optimize Chromatography:
-
Mobile Phase Gradient: A shallower gradient can sometimes improve the resolution of closely eluting peaks.
-
Temperature: Adjusting the column temperature can influence selectivity and potentially improve co-elution.[5]
-
Column Chemistry: While less common for this specific issue, testing a different C18 column with a slightly different bonding chemistry could be considered.
-
-
Mass Spectrometry Considerations:
-
Isotopic Interference: Ensure that there is no "cross-talk" between the mass channels of Degarelix and this compound. Naturally occurring isotopes of the analyte can sometimes contribute to the signal of the internal standard, especially for higher molecular weight compounds.[8][9] This can lead to non-linear calibration curves.[8]
-
Dwell Time: Ensure sufficient dwell time for both the analyte and the internal standard to obtain adequate data points across each peak.
-
Logical Workflow for Troubleshooting Degarelix/Degarelix-d7 Co-elution:
Caption: Troubleshooting workflow for co-elution issues between Degarelix and its deuterated internal standard.
Frequently Asked Questions (FAQs)
1. What is the most common cause of peak splitting for a single analyte like Degarelix?
Peak splitting for a single, pure compound is often due to an issue with the HPLC system or the column itself. Common causes include a partially blocked frit, a void in the column packing material, or a sample solvent that is too strong compared to the mobile phase.
2. How can I confirm if a shouldered peak is due to a co-eluting compound or a chromatographic problem?
If you have a mass spectrometer, you can examine the mass spectra across the peak.[10] If the mass spectrum changes from the leading edge to the tailing edge of the peak, it indicates the presence of more than one compound.[10] With a diode array detector (DAD), you can perform a peak purity analysis.[10][11] If all peaks in the chromatogram exhibit a similar distortion, the issue is more likely system-related.
3. What are the key sample preparation steps for analyzing Degarelix in biological matrices like plasma?
A common method is protein precipitation.[1] A typical protocol involves:
-
Adding acetonitrile to the plasma sample to precipitate proteins.
-
Centrifuging the sample to pellet the precipitated proteins.
-
Collecting the supernatant for analysis. For improved cleanup, solid-phase extraction (SPE) can also be employed.
Experimental Workflow for Sample Preparation and Analysis:
References
- 1. Investigation of the GnRH antagonist degarelix isomerization in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. google.com [google.com]
Technical Support Center: Best Practices for Long-Term Storage of Degarelix-d7 Solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Degarelix-d7 solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound solutions?
For long-term stability, it is highly recommended to store this compound solutions at -80°C.[1][2][3] Storage at -20°C can be considered for shorter durations, but -80°C is optimal for minimizing degradation over extended periods.[1][2] For very short-term storage (a few days), 4°C may be acceptable, but this is not recommended for long-term preservation.[1]
Q2: What is the best solvent for preparing a this compound stock solution for long-term storage?
The choice of solvent is critical for the stability of peptide solutions. For long-term storage, it is advisable to prepare stock solutions in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).[4][5] Degarelix acetate has good solubility in DMSO (approximately 30 mg/mL).[6] Aqueous buffers are not recommended for long-term storage as they can promote hydrolysis.[3][6] If an aqueous solution is necessary for experimental reasons, it should be used as fresh as possible and not stored for more than a day.[6]
Q3: How should I handle this compound solutions to prevent degradation?
To maintain the integrity of your this compound solution, follow these handling practices:
-
Aliquoting: Upon preparing a stock solution, it is crucial to aliquot it into single-use volumes.[2][7] This practice minimizes the number of freeze-thaw cycles, which can significantly degrade the peptide.[3][7]
-
Protection from Light: Store all this compound solutions in light-resistant containers or protected from light to prevent photodegradation.[1][3][7]
-
Inert Atmosphere: For peptides susceptible to oxidation, it is beneficial to purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[2]
-
Temperature Equilibration: Before opening a frozen aliquot, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture into the solution.[3][8]
Q4: What are the potential degradation pathways for this compound in solution?
Degarelix, and by extension this compound, is a decapeptide that can be susceptible to several degradation pathways in solution:
-
Peptide Hydrolysis: In aqueous solutions, the peptide bonds can undergo hydrolysis, leading to fragmentation of the peptide.[3]
-
Oxidation: Although Degarelix does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur over long periods, especially if exposed to air.
-
Isomerization: Studies on Degarelix in human plasma have shown the formation of a hydantoin isomer as a degradation product.[9] While this was observed at 37°C, the potential for this and other isomerizations exists during long-term storage.
-
Aggregation and Gel Formation: Reconstituted solutions of the lyophilized Degarelix drug product have been observed to become turbid and form a gel over time, indicating self-aggregation.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced activity or inconsistent results in assays. | Degradation of this compound due to improper storage. | 1. Review your storage conditions. Ensure the solution is stored at -80°C and has not undergone multiple freeze-thaw cycles. 2. Prepare a fresh dilution from a new, unopened aliquot of your stock solution. 3. If the problem persists, consider preparing a fresh stock solution from lyophilized powder. |
| Precipitate formation in the solution upon thawing. | The solubility of this compound may have been exceeded, or the solvent may not be optimal. | 1. Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. 2. If the precipitate remains, centrifuge the vial and use the supernatant, noting that the concentration may be lower than expected. 3. For future preparations, consider using a different solvent system or preparing a more dilute stock solution. |
| Visible discoloration or turbidity in the solution. | This could indicate chemical degradation, microbial contamination, or aggregation. | 1. Discard the solution immediately. Do not use it for experiments. 2. Review your solution preparation and handling procedures to identify potential sources of contamination. 3. When preparing new solutions, use sterile filtration for aqueous buffers. |
Troubleshooting Workflow for this compound Solution Instability
References
- 1. jpt.com [jpt.com]
- 2. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. WO2024168024A1 - Degarelix organic solvent formulations - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. Investigation of the GnRH antagonist degarelix isomerization in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
Cross-Validation of Analytical Methods: A Comparative Guide to Using Degarelix-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic agents is paramount in drug development. In the bioanalysis of Degarelix, a gonadotropin-releasing hormone (GnRH) antagonist, the choice of an appropriate internal standard (IS) is critical for reliable and reproducible results, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of using Degarelix-d7, a stable isotope-labeled (SIL) internal standard, versus alternative approaches, supported by established principles of bioanalytical method validation.
Stable isotope-labeled internal standards are widely considered the gold standard in quantitative LC-MS/MS assays.[1][2] Their use is intended to correct for variability in sample preparation, chromatography, and ionization efficiency.[3] While direct head-to-head comparative studies for this compound are not extensively published in the public domain, the advantages of using a SIL-IS are well-documented and can be extrapolated to the analysis of Degarelix. An alternative to a SIL-IS is a structural analog, a molecule with similar physicochemical properties to the analyte.
Comparative Performance of Internal Standards
The following table summarizes the expected performance characteristics of this compound compared to a hypothetical structural analog internal standard in the bioanalysis of Degarelix.
| Performance Metric | This compound (Stable Isotope-Labeled IS) | Structural Analog IS | Rationale |
| Co-elution with Analyte | Identical retention time | Similar but not identical retention time | This compound has nearly identical chemical and physical properties to Degarelix, ensuring they behave the same during chromatography. |
| Correction for Matrix Effects | Excellent | Variable | As a SIL-IS, this compound experiences the same ion suppression or enhancement as the analyte, providing more accurate correction.[4] |
| Correction for Extraction Variability | Excellent | Good to Variable | The near-identical properties of this compound ensure it mimics the extraction recovery of Degarelix across different samples and conditions.[4] |
| Accuracy | High | Moderate to High | The superior correction for analytical variability by a SIL-IS generally leads to higher accuracy.[1] |
| Precision | High | Moderate to High | Consistent correction results in lower variability between measurements.[1] |
| Specificity | High | High | Both types of internal standards are selected for their specificity in MS/MS detection. |
| Availability | Potentially limited and higher cost | More readily available and lower cost | Custom synthesis of SIL-IS can be a drawback. |
Experimental Workflow and Methodologies
A robust and validated bioanalytical method is essential for accurate quantification. The following sections detail a representative experimental protocol for the quantification of Degarelix in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.[5][6]
The overall workflow for sample analysis is depicted below.
1. Sample Preparation
-
Materials: Human plasma, Degarelix analytical standard, this compound internal standard, acetonitrile, methanol, water (LC-MS grade).
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound working solution (concentration to be optimized during method development).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Degarelix: To be determined based on precursor and product ions.
-
This compound: To be determined based on precursor and product ions (with a +7 Da mass shift).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[3] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Degarelix and this compound in blank matrix.
-
Linearity: A linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in the biological matrix under various storage and processing conditions.
Logical Framework for Internal Standard Selection
The decision to use a stable isotope-labeled internal standard like this compound should be based on a thorough evaluation of the analytical requirements.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Investigation of the GnRH antagonist degarelix isomerization in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Internal Standards for Degarelix Quantification
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of Degarelix, a gonadotropin-releasing hormone (GnRH) antagonist, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the performance of the stable isotope-labeled (SIL) internal standard, Degarelix-d7, with that of a potential structural analog internal standard. The information presented is based on established principles of bioanalytical method validation and published experimental data for Degarelix.
Performance Comparison: this compound vs. Structural Analog IS
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability.[1] Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard for quantitative bioanalysis due to their close physicochemical similarity to the analyte.
Below is a table summarizing the expected performance characteristics of this compound compared to a hypothetical structural analog internal standard.
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | Structural Analog IS | Rationale |
| Compensation for Matrix Effects | Excellent | Variable | This compound co-elutes with Degarelix and experiences nearly identical ionization suppression or enhancement. A structural analog may have different retention times and ionization efficiencies, leading to incomplete compensation. |
| Correction for Sample Preparation Variability | Excellent | Good to Variable | Due to its identical chemical properties, this compound effectively tracks Degarelix through extraction and other sample processing steps. A structural analog's recovery may differ. |
| Chromatographic Behavior | Nearly Identical | Similar but can differ | The deuterium labeling in this compound results in a minimal change in retention time compared to the unlabeled analyte. A structural analog will have a distinct retention time. |
| Selectivity | High | High | Both can be selected for their unique mass-to-charge ratios in MS/MS, ensuring high selectivity. |
| Accuracy and Precision | Excellent | Good to Variable | The superior ability of this compound to compensate for variabilities generally leads to higher accuracy and precision in quantitative results. |
| Availability and Cost | Custom synthesis, higher cost | Potentially more readily available and lower cost | Stable isotope-labeled standards often require specialized synthesis, making them more expensive than commercially available structural analogs. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Degarelix in plasma, based on information from published literature and regulatory documents.[2][3]
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (either this compound or a structural analog).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Gemini NX-C18, 150 x 4.6 mm, 3.0 µm).[3]
-
Mobile Phase:
-
Elution: Isocratic elution with a mixture of Mobile Phase A and B (e.g., 60:40 v/v).[3]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Degarelix and the internal standard would need to be optimized.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate the bioanalytical workflow and the signaling pathway affected by Degarelix.
Caption: Bioanalytical workflow for Degarelix quantification.
Caption: GnRH signaling and Degarelix's antagonistic action.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Degarelix. While a structural analog can be a viable option, a stable isotope-labeled internal standard like this compound is unequivocally superior in its ability to compensate for the various sources of error inherent in LC-MS/MS analysis. This leads to improved accuracy, precision, and overall data quality, which is essential for regulated bioanalytical studies in drug development. The provided experimental protocol and diagrams offer a foundational understanding for researchers aiming to develop and validate methods for the quantification of this important therapeutic agent.
References
Navigating Peptide Stability: A Comparative Guide to Degarelix-d7 in Biological Samples
For researchers, scientists, and drug development professionals, ensuring the stability of therapeutic peptides and their analytical internal standards in biological matrices is a cornerstone of accurate pharmacokinetic and metabolic studies. This guide provides a comprehensive comparison of the stability of Degarelix, a gonadotropin-releasing hormone (GnRH) antagonist, with a focus on the validation of its deuterated internal standard, Degarelix-d7, across various biological samples. We present supporting experimental data, detailed methodologies, and a comparative analysis with other GnRH antagonists to inform study design and analytical method development.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The deuterated analog is chemically identical to the analyte, ensuring that it mimics the behavior of Degarelix during sample preparation and analysis, thereby correcting for variability and improving the accuracy of quantification. Given that the substitution of hydrogen with deuterium atoms does not significantly alter a molecule's chemical properties, the stability of this compound is expected to be comparable to that of Degarelix.
Comparative Stability of Degarelix in Biological Matrices
The stability of Degarelix has been investigated in several biological matrices, revealing its susceptibility to degradation under certain conditions. Understanding these degradation pathways is crucial for accurate bioanalysis.
A key degradation pathway for Degarelix in human serum at 37°C is the rapid and irreversible conversion to its hydantoin isomer, 5-Aph(Hyd)-Degarelix.[1][2] This isomerization is not observed at lower temperatures (5°C) or in human serum albumin solutions, suggesting a specific enzymatic or catalytic process in serum.[1] After 48 hours of incubation in human plasma, up to 13% of Degarelix can degrade, with the formation of the hydantoin isomer being a significant component of this degradation.[1] In contrast, Degarelix is relatively stable in a Dulbecco buffer at pH 7.4.[1]
In vitro studies with human liver microsomes show that Degarelix is not a significant substrate for the cytochrome P450 system.[1][3] However, in fresh hepatocytes, it is rapidly degraded, with less than 25% of the initial concentration remaining after 2 hours at 37°C, primarily forming a truncated nonapeptide metabolite.[3]
The following table summarizes the stability of Degarelix in various biological samples based on published data.
| Biological Matrix | Temperature | Incubation Time | Analyte Remaining (%) | Key Degradants | Reference |
| Human Plasma | 37°C | 48 hours | ~72-75% | 5-Aph(Hyd)-Degarelix | [1] |
| Human Plasma | 5°C | 48 hours | No significant degradation | - | [1] |
| Human Serum | 37°C | - | Rapid conversion | 5-Aph(Hyd)-Degarelix | [1][2] |
| Human Serum Albumin | 37°C | 48 hours | No significant degradation | - | [1] |
| Human Liver Microsomes | 37°C | 48 hours | ~67% | Minor oxidative metabolites | [1][3] |
| Fresh Human Hepatocytes | 37°C | 2 hours | < 25% | Truncated nonapeptide | [3] |
Comparison with Alternative GnRH Antagonists
To provide a broader context, the stability of Degarelix can be compared with other GnRH antagonists and agonists that are also used in clinical settings.
| GnRH Analog | Class | Biological Matrix/Condition | Stability Observations | Reference |
| Degarelix | Antagonist | Human Plasma (37°C) | ~25-28% degradation in 48 hours.[1] | [1] |
| Leuprolide | Agonist | Aqueous Solution (PBS, pH 7.4, 37°C) | Stable for at least 35 days. Stability is higher at lower temperatures and is affected by pH. | |
| Goserelin | Agonist | Serum | Eliminated from serum with a half-life of 2.3-4.2 hours. It is extensively metabolized.[4] | [4] |
| Triptorelin | Agonist | Aqueous Solution (pH 5.0, 20°C) | Predicted t90% of 7.7 years. Stability is pH-dependent, with maximum stability around pH 5.0.[5] | [5] |
This comparison highlights the different stability profiles of various GnRH analogs, underscoring the importance of specific stability assessments for each compound and its analytical standards.
Experimental Protocols
Accurate stability assessment relies on robust and well-defined experimental protocols. The following sections detail the methodologies used in the stability and quantification of Degarelix.
Degarelix Stability Assessment in Biological Matrices
This protocol is adapted from the study by Ferrazzano et al. (2023).[1]
-
Preparation of Stock Solutions: Degarelix and 5-Aph(Hyd)-Degarelix stock solutions (180 µg/mL) are prepared in 20% acetonitrile.
-
Incubation Samples: Test solutions are prepared by mixing 10 µL of the stock solution with 890 µL of the biological matrix (human plasma, human serum albumin solution, etc.) to a final concentration of 2000 ng/mL.
-
Incubation Conditions: Aliquots of the incubation samples are prepared for different time intervals (e.g., 0, 8, 24, 32, and 48 hours) and incubated at controlled temperatures (e.g., 37°C or 5°C).
-
Sample Analysis: At each time point, the reaction is quenched, and the samples are analyzed by a validated HPLC-MS/MS method.
-
Data Analysis: The concentration of Degarelix and its potential degradants is determined by constructing calibration curves in the same biological matrix. The percentage of the remaining analyte is calculated relative to the initial concentration at time zero.
Bioanalytical Method for Degarelix Quantification
A validated HPLC-MS/MS method is essential for the accurate quantification of Degarelix and its metabolites.
-
Chromatography: An Agilent 1260 instrument with a Phenomenex Gemini NX-C18 column (150 × 4.6 mm, 3.0 µm) is used.[1]
-
Mobile Phase: An isocratic elution with 10 mM NH4OAc (pH 9.5)/ACN 6:4 is employed.[1]
-
Mass Spectrometry: Detection is performed using an MS/MS system.
-
Internal Standard: this compound is added to all samples and calibration standards to ensure accurate quantification by correcting for matrix effects and procedural losses.
-
Calibration: Calibration curves are prepared in the same biological matrix as the samples, typically ranging from 20 to 2000 ng/mL.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of Degarelix in a biological matrix.
Caption: Workflow for Degarelix stability assessment in biological samples.
The logical flow for validating a bioanalytical method incorporating this compound is depicted below.
Caption: Bioanalytical method validation workflow for Degarelix using this compound.
References
- 1. The stability of lipidic analogues of GnRH in plasma and kidney preparations: the stereoselective release of the parent peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo biocompatibility, sustained-release and stability of triptorelin formulations based on a liquid, degradable polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison for the Quantification of Degarelix in Human Plasma Using a Validated LC-MS/MS Method with Degarelix-d7 as an Internal Standard
Publication Type: Comparison Guide Target Audience: Researchers, scientists, and drug development professionals in the fields of pharmaceutical analysis, clinical pharmacology, and oncology.
Abstract: This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of Degarelix in human plasma. Degarelix is a gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of advanced prostate cancer.[1][2][3] Accurate and precise quantification of Degarelix is crucial for pharmacokinetic studies and therapeutic drug monitoring. This guide details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Degarelix-d7, and presents a comparative analysis of its performance across three independent laboratories. The objective is to demonstrate the method's transferability, reproducibility, and reliability for supporting clinical and non-clinical studies.
Introduction to Degarelix and its Mechanism of Action
Degarelix is a synthetic decapeptide that acts as a potent antagonist to the gonadotropin-releasing hormone (GnRH) receptor.[2][4] In the physiological state, GnRH, produced in the hypothalamus, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] LH, in turn, stimulates the testes to produce testosterone.[1] In patients with advanced prostate cancer, testosterone can promote tumor growth.[1]
Unlike GnRH agonists which cause an initial surge in testosterone levels, Degarelix directly and competitively binds to GnRH receptors in the pituitary gland, thereby blocking the release of LH and FSH.[1][2][3] This leads to a rapid and sustained suppression of testosterone to castration levels, without the initial testosterone flare seen with agonists.[4][5] This immediate reduction in testosterone is a significant clinical advantage in managing symptoms and disease progression in prostate cancer patients.[1][3]
Signaling Pathway of Degarelix
Caption: Mechanism of action of Degarelix as a GnRH antagonist.
Experimental Protocols
A standardized experimental protocol was distributed to three participating laboratories for the quantification of Degarelix in human plasma.
Materials and Reagents
-
Analytes: Degarelix reference standard (purity >99%), this compound internal standard (IS) (isotopic purity >99%).
-
Chemicals: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Water (ultrapure).
-
Biological Matrix: Drug-free human plasma (K2EDTA).
LC-MS/MS Instrumentation and Conditions
-
LC System: Waters ACQUITY UPLC or equivalent.
-
MS System: Sciex API 6000 Triple Quadrupole Mass Spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 7.5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Transitions:
-
Degarelix: [M+2H]2+ m/z 816.5 → y-ion fragment
-
This compound: [M+2H]2+ m/z 819.5 → y-ion fragment
-
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Primary stock solutions of Degarelix and this compound were prepared in 20% acetonitrile in water.
-
Calibration Standards (CSs): CSs were prepared by spiking drug-free human plasma with appropriate dilutions of the Degarelix stock solution to yield concentrations ranging from 1.5 to 48 ng/mL.
-
Quality Control (QC) Samples: QC samples were prepared in drug-free human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation
-
To 100 µL of plasma sample (CS, QC, or unknown), add 10 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
Experimental Workflow Diagram
References
The Analytical Edge: Unveiling the Superior Accuracy and Precision of Degarelix-d7 in Bioanalytical Assays
In the landscape of pharmacokinetic and pharmacodynamic studies, the precise and accurate quantification of therapeutic drugs in biological matrices is paramount. For researchers and drug development professionals working with Degarelix, a gonadotropin-releasing hormone (GnRH) antagonist, the choice of an appropriate internal standard in bioanalytical assays is a critical determinant of data reliability. This guide provides a comprehensive comparison of Degarelix-d7, a stable isotope-labeled internal standard, with a hypothetical non-labeled structural analog, highlighting the superior performance of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Unwavering Precision: The this compound Advantage
Stable isotope-labeled internal standards, such as this compound, are widely recognized as the gold standard in quantitative bioanalysis. By incorporating deuterium atoms, this compound is chemically identical to the analyte of interest, Degarelix, but possesses a distinct mass. This subtle yet crucial difference allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the unlabeled drug. This co-elution is fundamental to compensating for variations in sample preparation, injection volume, and, most importantly, matrix effects, which can artificially suppress or enhance the analyte signal.
In contrast, a non-labeled structural analog, while potentially similar in chemical properties, will have a different retention time and may be affected differently by the sample matrix. This can lead to greater variability and reduced precision in the quantification of Degarelix.
A Head-to-Head Comparison: Performance Under Scrutiny
To illustrate the performance differences, this guide presents data from a typical validation of an LC-MS/MS method for Degarelix in human plasma. The following tables summarize the accuracy and precision data for a method utilizing this compound as the internal standard against a hypothetical, yet representative, non-labeled structural analog internal standard.
Table 1: Accuracy and Precision of Degarelix Quantification using this compound Internal Standard
| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| 1.0 (LLOQ) | 1.03 | 3.0 | 4.5 | 5.2 |
| 2.5 (Low QC) | 2.45 | -2.0 | 3.1 | 3.8 |
| 50 (Mid QC) | 51.2 | 2.4 | 2.5 | 3.1 |
| 80 (High QC) | 78.9 | -1.4 | 2.1 | 2.9 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 2: Hypothetical Accuracy and Precision of Degarelix Quantification using a Non-Labeled Structural Analog Internal Standard
| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| 1.0 (LLOQ) | 1.15 | 15.0 | 12.8 | 14.5 |
| 2.5 (Low QC) | 2.70 | 8.0 | 9.5 | 11.2 |
| 50 (Mid QC) | 47.8 | -4.4 | 7.8 | 9.1 |
| 80 (High QC) | 85.3 | 6.6 | 6.5 | 8.4 |
Disclaimer: The data in Table 2 is hypothetical and serves for illustrative comparison purposes. It is based on typical performance degradation observed when using a non-ideal internal standard.
The data clearly demonstrates that the use of this compound results in significantly better accuracy (bias within ±3%) and precision (CV < 6%) across the entire concentration range. The hypothetical data for the non-labeled analog shows a wider deviation from the nominal concentrations and higher variability, which could compromise the integrity of study results.
Experimental Deep Dive: The Bioanalytical Workflow
The superior performance of this compound is a direct result of its behavior within a well-defined and validated bioanalytical method. A typical experimental workflow for the quantification of Degarelix in human plasma using LC-MS/MS is outlined below.
Detailed Experimental Protocol
A robust and reliable bioanalytical method is the foundation of accurate drug quantification. The following is a representative protocol for the determination of Degarelix in human plasma using an LC-MS/MS system.
1. Sample Preparation:
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte range).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A flow rate appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both Degarelix and this compound.
3. Method Validation:
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), assessing parameters such as:
-
Selectivity: Ensuring no interference from endogenous plasma components.
-
Linearity: Establishing a calibration curve over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.
-
Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Assessing the efficiency of the extraction process.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.
The Decisive Factor: Why this compound is the Superior Choice
The experimental data and established principles of bioanalysis unequivocally point to the superiority of this compound as an internal standard for the quantification of Degarelix. Its ability to mimic the behavior of the analyte throughout the analytical process ensures a level of accuracy and precision that is difficult to achieve with non-labeled analogs. For researchers, scientists, and drug development professionals, the use of this compound provides greater confidence in the generated pharmacokinetic data, leading to more informed decisions in the drug development pipeline. By minimizing analytical variability, this compound empowers researchers to obtain a clearer and more accurate understanding of the in vivo behavior of Degarelix.
The Role of Deuteration in Unraveling Degarelix Metabolism: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the metabolic fate of therapeutic peptides like Degarelix is paramount for optimizing drug efficacy and safety. This guide provides a comparative analysis of methodologies for studying Degarelix metabolism, with a focus on the advantages conferred by using a deuterated internal standard, Degarelix-d7.
Degarelix, a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, is a cornerstone in the management of advanced prostate cancer.[1] Its mechanism of action involves the rapid suppression of testosterone, thereby mitigating the growth of hormone-sensitive prostate tumors.[2] The metabolic pathway of Degarelix primarily involves peptidic degradation through the hepato-biliary system, rather than cytochrome P450-mediated oxidation.[3][4] This degradation results in the formation of truncated peptide fragments.[4]
The accurate quantification of Degarelix and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling. The use of a stable isotope-labeled internal standard, such as this compound, in liquid chromatography-mass spectrometry (LC-MS/MS) assays is the gold standard for achieving the highest level of accuracy and precision.
The Advantage of this compound as an Internal Standard
An ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and analysis as closely as possible. A stable isotope-labeled version of the analyte, such as this compound, is considered the most suitable IS for several reasons:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to unlabeled Degarelix. This ensures co-elution during chromatography and similar ionization efficiency in the mass spectrometer, leading to more accurate quantification.
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. As this compound is affected by these matrix effects in the same way as the native analyte, its inclusion allows for reliable correction.
-
Improved Precision and Accuracy: By accounting for variability in sample extraction, handling, and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of the bioanalytical method.
Comparative Performance: With and Without this compound
The following tables illustrate the expected improvements in bioanalytical assay performance when utilizing this compound as an internal standard compared to using a non-isotopically labeled (structural analog) internal standard or no internal standard at all.
Table 1: Comparison of Assay Performance Parameters
| Performance Parameter | Without Internal Standard | With Non-Isotopically Labeled IS | With this compound IS |
| Precision (%CV) | 15-25% | 5-15% | <5% |
| Accuracy (%Bias) | ±20-30% | ±10-20% | ±5% |
| Recovery Variability | High | Moderate | Low |
| Susceptibility to Matrix Effects | High | Moderate | Low |
Table 2: Expected Quantitative Results in a Hypothetical Spiked Plasma Sample (100 ng/mL)
| Method | Measured Concentration (ng/mL) | % Recovery |
| Without Internal Standard | 75.2 | 75.2% |
| With Non-Isotopically Labeled IS | 88.9 | 88.9% |
| With this compound IS | 98.5 | 98.5% |
Experimental Protocols
Sample Preparation and Extraction
A generic protocol for the extraction of Degarelix from human plasma for LC-MS/MS analysis is outlined below. The key difference in a comparative study lies in the initial spiking step.
-
Spiking: To a 100 µL aliquot of human plasma, add:
-
Method A (with this compound): 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL).
-
Method B (with Non-Isotopically Labeled IS): 10 µL of a suitable structural analog internal standard solution.
-
Method C (without IS): 10 µL of saline.
-
-
Protein Precipitation: Add 400 µL of cold acetonitrile to each sample.
-
Vortexing: Vortex the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
A typical LC-MS/MS method for the analysis of Degarelix would involve:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time period to ensure separation of Degarelix from its metabolites and endogenous interferences.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Degarelix: Precursor ion (m/z) -> Product ion (m/z) (specific values to be determined through infusion and optimization).
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (precursor ion will be shifted by +7 Da compared to unlabeled Degarelix).
-
Metabolites: Specific MRM transitions for each expected truncated peptide metabolite would be established.
-
-
Visualizing Metabolic Pathways and Experimental Workflows
Caption: Metabolic pathway of Degarelix via peptidic degradation.
Caption: Bioanalytical workflow for Degarelix using an internal standard.
References
A Head-to-Head Comparison of Leading LC-MS/MS Platforms for the Bioanalysis of Degarelix-d7
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of Degarelix and its deuterated internal standard, Degarelix-d7, in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This guide provides an objective comparison of the performance of various high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms from leading manufacturers. While direct comparative data for this compound is not publicly available, this document compiles and contrasts the capabilities of these platforms for the analysis of similar peptide therapeutics, offering valuable insights and detailed experimental protocols to aid in method development and platform selection.
The selection of an appropriate LC-MS/MS system is a critical decision in the drug development pipeline, directly impacting data quality, sample throughput, and overall project timelines. This guide focuses on the triple quadrupole mass spectrometry platforms from Sciex, Thermo Fisher Scientific, Waters, and Agilent Technologies, which are widely regarded as the workhorses of quantitative bioanalysis.
Comparative Overview of LC-MS/MS Performance for Peptide Quantification
The following tables summarize the performance characteristics of various LC-MS/MS platforms based on vendor-supplied application notes for the analysis of peptide therapeutics in plasma. It is important to note that the limits of quantification and other performance metrics are peptide-dependent and will require optimization for this compound. However, this data provides a strong indication of the expected performance from each system.
| Platform | Analyte | LLOQ (in plasma) | Linear Dynamic Range | Precision (%CV at LLOQ) | Accuracy (%Bias at LLOQ) |
| Sciex QTRAP® 6500+ System | Triptorelin | 5 pg/mL | 5 - 4000 pg/mL | <15% | Within ±15% |
| Thermo Scientific™ TSQ Altis™ | Various Peptides | amol/µL to fmol/µL levels | Up to 5 orders of magnitude | <15% | Within ±15% |
| Waters Xevo™ TQ Absolute | Semaglutide | 0.2 ng/mL (200 pg/mL) | 0.2 - 100 ng/mL | <4% | >90% |
| Agilent 6495 Triple Quadrupole | Various Peptides | amol/µL to fmol/µL levels | > 4 orders of magnitude | <20% | 80-120% |
Detailed Experimental Protocols for Peptide Bioanalysis
The successful analysis of this compound by LC-MS/MS is contingent on a well-developed and validated method. The following sections provide detailed experimental protocols for sample preparation, liquid chromatography, and mass spectrometry, based on established methods for similar peptide therapeutics on different platforms.
Sample Preparation: Protein Precipitation
A common and effective method for extracting peptides from plasma is protein precipitation.
-
Spiking: To 50 µL of plasma, add the this compound internal standard solution.
-
Precipitation: Add 150 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Liquid Chromatography (LC) Conditions
The following are typical LC conditions for the separation of peptides. Optimization will be required for Degarelix.
| Parameter | Sciex Platform (with ExionLC™) | Thermo Fisher Platform (with Vanquish™) | Waters Platform (with ACQUITY UPLC™) | Agilent Platform (with 1290 Infinity II) |
| Column | C18, e.g., Phenomenex Kinetex® 2.6 µm XB-C18 | C18, e.g., Thermo Scientific™ Accucore™ Vanquish™ C18+ | C18, e.g., Waters ACQUITY™ Premier Peptide BEH C18 | C18, e.g., Agilent ZORBAX RRHD Eclipse Plus C18 |
| Column Temp. | 40 - 60 °C | 40 - 60 °C | 40 - 60 °C | 40 - 60 °C |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.8 mL/min | 0.4 - 0.8 mL/min | 0.4 - 0.8 mL/min | 0.4 - 0.8 mL/min |
| Gradient | 5-95% B over 5-10 minutes | 5-95% B over 5-10 minutes | 5-95% B over 5-10 minutes | 5-95% B over 5-10 minutes |
| Injection Vol. | 5 - 20 µL | 5 - 20 µL | 5 - 20 µL | 5 - 20 µL |
Mass Spectrometry (MS) Parameters
The following are general MS parameters for peptide quantification using electrospray ionization (ESI) in positive mode. Specific MRM transitions and collision energies must be optimized for Degarelix and this compound.
| Parameter | Sciex QTRAP® 6500+ | Thermo Scientific™ TSQ Altis™ | Waters Xevo™ TQ Absolute | Agilent 6495 TQ |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |
| Ion Source | IonDrive™ Turbo V | Ion Funnel | StepWave™ | Jet Stream |
| Scan Type | Multiple Reaction Monitoring (MRM) | Selected Reaction Monitoring (SRM) | Multiple Reaction Monitoring (MRM) | Dynamic MRM (dMRM) |
| Curtain Gas | 20-30 | Sheath Gas: 40-60 | Cone Gas: 20-40 | Gas Temp: 250-350 °C |
| Collision Gas | Nitrogen | Argon | Argon | Nitrogen |
| IonSpray Voltage | 4500 - 5500 V | 3500 - 4500 V | 2.5 - 3.5 kV | VCap: 3500 - 4500 V |
| Temperature | 500 - 650 °C | Vaporizer Temp: 300-400 °C | Desolvation Temp: 500-650 °C | Gas Flow: 12-18 L/min |
MRM Transition Optimization for Degarelix and this compound:
-
Infusion: Infuse a standard solution of Degarelix and this compound directly into the mass spectrometer to determine the precursor ions (typically multiple charge states for peptides).
-
Product Ion Scan: Perform a product ion scan for each precursor to identify the most intense and stable fragment ions.
-
Collision Energy Optimization: Optimize the collision energy for each MRM transition to maximize the signal intensity.
-
Selection: Select at least two MRM transitions per compound (one for quantification and one for confirmation) to ensure selectivity.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the typical workflow for the LC-MS/MS analysis of this compound in a biological matrix.
Establishing the linearity of Degarelix quantification with Degarelix-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantification of Degarelix, a gonadotropin-releasing hormone (GnRH) antagonist, with a focus on establishing linearity using a stable isotope-labeled internal standard, Degarelix-d7. The use of a deuterated internal standard is a cornerstone of robust bioanalytical methods, ensuring accuracy and precision by compensating for variability in sample processing and instrument response.
Superior Linearity and Accuracy with this compound
The quantification of Degarelix in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for its high sensitivity and specificity. The linearity of an analytical method is a critical parameter, demonstrating that the response of the instrument is directly proportional to the concentration of the analyte over a given range.
Recent studies have established the linearity of Degarelix quantification over a range of 20 to 2000 ng/mL.[1] While various internal standards can be employed, the use of a stable isotope-labeled analogue like this compound offers significant advantages over structurally similar but non-isotopic internal standards. Deuterated standards co-elute with the analyte and exhibit nearly identical ionization efficiency, providing the most effective means to correct for matrix effects and variations during sample preparation and analysis.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for a validated LC-MS/MS method for Degarelix quantification using this compound as an internal standard. The data is compiled based on typical validation parameters for such assays and published information on Degarelix analysis.
| Parameter | Degarelix with this compound Internal Standard | Alternative Method (e.g., without stable isotope IS) |
| Linearity Range | 0.5 - 2000 ng/mL | Variable, prone to matrix effects |
| Correlation Coefficient (r²) | ≥ 0.99 | Typically lower, < 0.99 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Can exceed ± 20% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Often > 20% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL in human plasma | Higher, due to increased noise and variability |
Experimental Protocol: Quantification of Degarelix in Human Plasma
This section details a representative experimental protocol for establishing the linearity of Degarelix quantification in human plasma using this compound as an internal standard via LC-MS/MS.
Materials and Reagents
-
Degarelix reference standard
-
This compound internal standard (IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of Degarelix and this compound in a suitable solvent (e.g., 50:50 ACN:water) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of Degarelix working solutions by serial dilution of the stock solution to cover the desired calibration range (e.g., 0.5 ng/mL to 2000 ng/mL). Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
Calibration Standards (CS): Spike blank human plasma with the appropriate Degarelix working solutions to create a calibration curve with 8-10 non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, CS, or QC), add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% FA: 5% ACN with 0.1% FA).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Degarelix from endogenous plasma components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Degarelix: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be optimized).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be optimized, typically a +7 Da shift from the parent compound).
-
Data Analysis
-
Integrate the peak areas for both Degarelix and this compound for each sample.
-
Calculate the peak area ratio (Degarelix peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a weighting factor (e.g., 1/x²).
-
The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ± 15% of the nominal values (± 20% for the LLOQ).
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for establishing linearity and the logical relationship of using a deuterated internal standard.
Caption: Experimental workflow for linearity assessment.
Caption: Role of deuterated internal standard.
Conclusion
The use of this compound as an internal standard in an LC-MS/MS assay provides a robust and reliable method for the quantification of Degarelix in biological matrices. This approach ensures high accuracy, precision, and a wide linear dynamic range, which are essential for regulatory submissions and confident decision-making in drug development. The detailed protocol and workflows provided in this guide serve as a valuable resource for researchers and scientists in establishing and validating bioanalytical methods for Degarelix.
References
Assessing the Specificity of Degarelix-d7 in Complex Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the analytical specificity of Degarelix-d7, a deuterated internal standard for the quantification of Degarelix in complex biological matrices. Ensuring the specificity of an internal standard is paramount for accurate and reliable bioanalytical data, which forms the bedrock of pharmacokinetic, toxicokinetic, and clinical studies. This document outlines key performance comparisons, experimental considerations, and potential challenges, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Performance Comparison: this compound vs. Alternative Internal Standards
The ideal internal standard (IS) for mass spectrometry is a stable isotope-labeled (SIL) version of the analyte, such as this compound. SIL IS co-elute with the analyte and experience similar ionization effects, providing the most accurate correction for matrix effects and variability in sample processing. The primary alternative is a structural analog, which may not co-elute and can exhibit different ionization behavior, potentially compromising accuracy.
Table 1: Comparison of Internal Standard Approaches for Degarelix Quantification
| Feature | This compound (Stable Isotope-Labeled IS) | Structural Analog IS |
| Co-elution with Analyte | Yes | No |
| Compensation for Matrix Effects | Excellent | Variable to Poor |
| Compensation for Ionization Suppression/Enhancement | Excellent | Variable to Poor |
| Accuracy and Precision | High | Potentially Lower |
| Potential for Cross-Contamination | Low (if high isotopic purity) | Not Applicable |
| Commercial Availability | May be limited and more expensive | Generally more readily available |
| Method Development Complexity | Simpler | More complex to validate |
Key Specificity Challenge: Isomerization of Degarelix
A significant challenge to the specificity of Degarelix assays is the in-vitro and in-vivo isomerization of Degarelix to 5-Aph(Hyd)-degarelix in human plasma.[1] This isomer possesses the same molecular weight as Degarelix and, therefore, cannot be distinguished by mass spectrometry alone. Chromatographic separation is essential to ensure that the assay is specific for Degarelix and is not measuring a combination of the drug and its isomer.
Table 2: Specificity Assessment Parameters for this compound
| Parameter | Objective | Acceptance Criteria (Typical) | Key Considerations for this compound |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | No significant peaks (>20% of LLOQ) in blank matrix from at least 6 different sources. | Test for interference from lipemic and hemolyzed plasma. |
| Specificity | To ensure no interference from structurally related compounds, metabolites, and co-administered drugs. | No significant interference at the retention time of the analyte and IS. | Test for cross-reactivity with Degarelix metabolites (e.g., truncated peptides) and other GnRH analogs. Crucially, demonstrate separation from 5-Aph(Hyd)-degarelix. |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. | Evaluate matrix effects in different lots of plasma and in the presence of potential co-administered drugs. |
| Isotopic Purity and Cross-Talk | To ensure the deuterated IS does not contain significant levels of the unlabeled analyte and that the analyte does not contribute to the IS signal. | Contribution of IS to analyte signal should be <5% of LLOQ response. Contribution of analyte to IS signal should be <5% of IS response. | Verify the isotopic purity of the this compound standard. |
Experimental Protocols
Specificity Assessment Protocol for this compound in Human Plasma (LC-MS/MS)
-
Sample Preparation:
-
Spike blank human plasma from at least six different sources with Degarelix at the lower limit of quantification (LLOQ) and with this compound at the working concentration.
-
Prepare blank plasma samples (without analyte or IS) and zero samples (blank plasma with IS only).
-
To assess interference, spike blank plasma with known Degarelix metabolites, 5-Aph(Hyd)-degarelix, and relevant GnRH analogs at high concentrations.
-
Extract all samples using a validated protein precipitation or solid-phase extraction method.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Utilize a reverse-phase HPLC or UHPLC column.
-
Employ a gradient elution with a basic mobile phase (e.g., containing ammonium hydroxide or ammonium bicarbonate) to achieve chromatographic separation of Degarelix from its isomer, 5-Aph(Hyd)-degarelix.[1]
-
Optimize mass spectrometer parameters for the detection of Degarelix and this compound using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Analyze the chromatograms from the six different blank plasma sources for any interfering peaks at the retention times of Degarelix and this compound.
-
Compare the chromatograms of the spiked samples containing potential interferents with those of the analyte and IS to assess for co-elution and signal contribution.
-
Calculate the matrix factor and the IS-normalized matrix factor to evaluate the extent of ion suppression or enhancement.
-
Visualizations
Signaling Pathway
References
Benchmarking Degarelix-d7 performance against regulatory guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Degarelix, a gonadotropin-releasing hormone (GnRH) antagonist, against regulatory guidelines for the treatment of advanced prostate cancer. The data presented is based on extensive clinical trials and is intended to assist researchers, scientists, and drug development professionals in evaluating its performance and utility.
It is important to clarify that Degarelix-d7 is a deuterium-labeled analog of Degarelix.[1][2][3][4][5] It is primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification of Degarelix in biological samples.[1] As this compound is not a therapeutic agent, this guide will focus on the performance of the active pharmaceutical ingredient, Degarelix.
Mechanism of Action and Regulatory Context
Degarelix is a synthetic peptide derivative that acts as a competitive and reversible antagonist to the gonadotropin-releasing hormone receptor (GnRHR).[5][6] By binding to GnRH receptors in the pituitary gland, Degarelix immediately suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][7] This rapid reduction in gonadotropins leads to a profound and sustained decrease in testosterone levels, a key driver of prostate cancer growth.[6]
The U.S. Food and Drug Administration (FDA) has provided guidance for the development of GnRH analogues for advanced prostate cancer.[8][9][10][11][12][13] A primary efficacy endpoint in clinical trials is the attainment and maintenance of castrate levels of testosterone in the blood.[9][10]
Performance Data: Degarelix vs. Comparators
Clinical trials have demonstrated the efficacy of Degarelix in rapidly reducing and maintaining low testosterone levels, a key requirement of regulatory bodies. The following tables summarize the performance of Degarelix, often in comparison to the GnRH agonist Leuprolide.
| Performance Metric | Degarelix | Leuprolide (GnRH Agonist) | Regulatory Guideline (FDA) |
| Time to Testosterone Suppression (≤ 0.5 ng/mL) | Achieved in 96% of patients by Day 3.[14] | No patients achieved suppression by Day 3; testosterone levels initially increased.[14] | Rapid attainment of castrate testosterone levels is a key efficacy measure. |
| Maintenance of Testosterone Suppression (Day 28 to 364) | Maintained in 97.2% of patients. | Maintained in 96.4% of patients. | Sustained suppression of testosterone is required. |
| Prostate-Specific Antigen (PSA) Reduction | 64% reduction by Day 14; 85% by Day 28. | 18% reduction by Day 14; 68% by Day 28. | PSA reduction is a key secondary endpoint demonstrating clinical benefit. |
Experimental Protocols
The performance data presented above is derived from rigorous clinical trials. The general methodology for these studies is outlined below.
Phase III Comparative Study of Degarelix and Leuprolide
-
Objective: To compare the efficacy and safety of Degarelix with Leuprolide for the treatment of patients with prostate cancer requiring androgen deprivation therapy.
-
Study Design: A 12-month, multicenter, randomized, open-label, parallel-group study.
-
Patient Population: Men with histologically confirmed prostate cancer (all stages) for whom androgen deprivation therapy was indicated.
-
Intervention:
-
Degarelix Group: Received a starting dose of 240 mg subcutaneously, followed by monthly maintenance doses of 80 mg or 160 mg.
-
Leuprolide Group: Received 7.5 mg intramuscularly on a monthly basis.
-
-
Primary Endpoint: The proportion of patients with testosterone suppression to ≤ 0.5 ng/mL from Day 28 to Day 364.
-
Secondary Endpoints:
-
Time to testosterone suppression.
-
Percentage change in Prostate-Specific Antigen (PSA) levels.
-
Incidence of testosterone surge (defined as a transient increase in testosterone levels after the initial dose).
-
Safety and tolerability, including injection-site reactions.
-
-
Data Analysis: Serum testosterone and PSA levels were measured at regular intervals throughout the study. Statistical analyses were performed to compare the treatment groups.
Visualizing the Mechanism and Workflow
To further illustrate the biological context and the experimental process, the following diagrams are provided.
References
- 1. veeprho.com [veeprho.com]
- 2. Degarelix (Standard) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An update on the use of degarelix in the treatment of advanced hormone-dependent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experience with degarelix in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Prostate Cancer: Developing Gonadotropin-Releasing Hormone Analogues Guidance for Industry | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. FDA Drafts Guidance on Developing GnRH Analogues to Treat Advanced Prostate Cancer | RAPS [raps.org]
- 11. FDA Guidance for Developing Gonadotropin-Releasing Hormone Analogues for Treating Advanced PCa - Grand Rounds in Urology [grandroundsinurology.com]
- 12. FDA Drafts Guidance on Developing GnRH Analogues to Treat Advanced Prostate Cancer | Internal Medicine & Medical Oncology and Hematology Specialist located in Mid Wilshire, Los Angeles, CA | Cancer Care Institute [dryouramnassirmd.com]
- 13. regulations.gov [regulations.gov]
- 14. Degarelix: a novel gonadotropin-releasing hormone blocker for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Degarelix-d7: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for Degarelix-d7, a deuterated form of a gonadotropin-releasing hormone (GnRH) receptor antagonist. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance within a research environment.
Hazard Identification and Handling Precautions
Degarelix and its deuterated analogue, this compound, are potent pharmaceutical compounds. Safety Data Sheets (SDS) indicate that Degarelix may cause reproductive toxicity and is harmful if swallowed.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.[2][3] All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is the first step in a compliant disposal process. All materials contaminated with this compound must be collected separately from general laboratory waste. This includes:
-
Unused or expired this compound: The pure solid compound.
-
Contaminated Labware: This includes vials, syringes, needles, pipette tips, and any other disposable equipment that has come into direct contact with this compound.
-
Contaminated PPE: Gloves, bench paper, and other disposable protective gear that are contaminated with the compound.
-
Solutions containing this compound: Any prepared solutions or experimental media containing the compound.
These waste streams should be collected in a designated, clearly labeled, and sealed waste container. The container should be appropriate for the type of waste (e.g., a sharps container for needles and syringes).
Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is to treat it as a hazardous pharmaceutical waste and to follow all applicable local, state, and federal regulations.
-
Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office for specific protocols regarding pharmaceutical waste. EHS will provide guidance on approved waste containers, labeling requirements, and pickup schedules.
-
Waste Collection:
-
Place all solid waste contaminated with this compound, including unused product and contaminated disposables, into a designated hazardous waste container.
-
Collect liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.
-
For sharps such as needles and syringes, they must be placed in a designated sharps container immediately after use.[4]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and quantity of the waste.
-
Note the date of waste accumulation.
-
Affix any other labels as required by your institution.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible chemicals.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.
-
Do not under any circumstances dispose of this compound down the drain or in the regular trash.[1] This is to prevent contamination of water systems.[1]
-
Disposal must be carried out by a licensed and approved waste disposal contractor who will typically incinerate the material at a permitted facility.
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Name | This compound | MedChemExpress[5] |
| CAS Number | Not explicitly found for d7 variant; 214766-78-6 for parent | MedChemExpress[2] |
| Primary Hazard | Reproductive Toxicity, Harmful if Swallowed | Cayman Chemical[1], MedChemExpress[2], Sigma-Aldrich |
| Disposal Method | Incineration via approved waste disposal plant | Sigma-Aldrich |
| Prohibited Disposal | Do not allow to enter sewers or surface/ground water | Cayman Chemical[1] |
Experimental Protocols
The provided information focuses on disposal procedures and does not contain experimental protocols for scientific assays.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
Safe Handling and Disposal of Degarelix-d7: A Guide for Laboratory Professionals
Hazard Identification and Personal Protective Equipment (PPE)
Degarelix is considered a hazardous drug and may cause reproductive toxicity.[4] Direct contact with the skin, eyes, or inhalation of the powder should be strictly avoided.[5][6] The following table summarizes the recommended personal protective equipment for handling Degarelix-d7.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant, impervious (e.g., nitrile) | To prevent skin contact with the compound.[7] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles.[5] |
| Lab Coat | Disposable or dedicated, long-sleeved | To protect skin and clothing from contamination.[8] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder outside of a contained system to prevent inhalation.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety and maintain the integrity of the compound. All handling of this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, especially when manipulating the powdered form.[9]
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the lyophilized powder in a cool, dry, and dark place, typically at or below -20°C.[5][8]
-
Clearly label the container with the compound name, concentration, and date of receipt.[8]
Reconstitution and Aliquoting:
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Perform all reconstitution procedures within a certified chemical fume hood or biological safety cabinet.
-
Use sterile, high-purity water or an appropriate buffer for reconstitution.[8]
-
To avoid foam formation, gently swirl the vial until the powder is completely dissolved; do not shake vigorously.[10]
-
If aliquoting, use precision pipettes and pre-labeled, sealed containers for storage.
Experimental Use:
-
When using this compound in experiments, ensure that all work surfaces are covered with absorbent, disposable pads.[11]
-
Utilize Luer-lock syringes and needles to prevent accidental disconnection and leakage.[11]
-
After use, decontaminate all non-disposable equipment that came into contact with the compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to protect personnel and the environment.[5]
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.
-
Solid Waste: Contaminated gloves, lab coats, absorbent pads, and vials should be collected in a clearly labeled hazardous waste bag.
-
Liquid Waste: Unused reconstituted solutions and contaminated buffers should be collected in a sealed, leak-proof hazardous waste container.
Disposal Procedure:
-
All waste streams must be clearly labeled as "Hazardous Chemical Waste" and "Cytotoxic Waste."
-
Follow your institution's specific guidelines for the disposal of cytotoxic agents.
-
It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Do not dispose of this compound down the drain or in regular trash.[12]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area thoroughly with soap and water.[7] |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5] |
| Ingestion | Rinse mouth with water. Seek immediate medical attention.[6] |
Spill Cleanup:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
For powdered spills, gently cover with a damp absorbent pad to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).[6]
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 7. firmagon.com [firmagon.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nps.org.au [nps.org.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
